3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Description
The exact mass of the compound 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is 260.98007 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVSUVDBGQMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Introduction
In the landscape of modern organic synthesis, certain molecules serve as pivotal building blocks, enabling the construction of complex molecular architectures. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is one such compound. As a member of the N-methoxy-N-methylamide family, more commonly known as Weinreb amides, it provides a robust and versatile platform for synthetic chemists.[1] Its true value lies in the predictable and controlled reactivity of the Weinreb amide functional group, which, when combined with the synthetically useful bromine and fluorine substituents on the aromatic ring, makes it a highly sought-after intermediate in pharmaceutical and materials science research.[2][3]
The primary advantage of the Weinreb amide is its ability to react with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to cleanly afford ketones without the common side-reaction of over-addition to form tertiary alcohols.[4] This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The structural and physical properties of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide are fundamental to its application and handling. While specific experimental data for the 3-bromo-4-fluoro isomer is not widely published, data for the closely related 4-bromo-3-fluoro isomer provides a reliable reference point.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₉BrFNO₂ | [5] |
| Molecular Weight | 262.08 g/mol | [5] |
| CAS Number | Not available for 3-bromo-4-fluoro isomer (343564-56-7 for 4-bromo-3-fluoro isomer) | [5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [6] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is most reliably achieved through the coupling of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation is a cornerstone of modern amide synthesis.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid
The critical starting material, 3-bromo-4-fluorobenzoic acid, can be prepared via a multi-step sequence starting from fluorobenzene. A common route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination of the resulting acetophenone, and subsequent haloform reaction with a hypochlorite solution to yield the desired carboxylic acid.[7] This method is advantageous as it utilizes readily available and cost-effective starting materials.[7]
Formation of the Weinreb Amide
The conversion of the carboxylic acid to the Weinreb amide requires activation of the carboxyl group. This can be achieved in two primary ways:
-
Conversion to Acyl Chloride: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-bromo-4-fluorobenzoyl chloride. This intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to furnish the final product.
-
Direct Coupling: Modern coupling reagents can directly facilitate the amide bond formation between the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Reagents such as triphenylphosphine/iodine (PPh₃/I₂) or propylphosphonic anhydride (T3P) provide mild and efficient conditions for this transformation, often with simplified workup procedures.[8]
The choice between these methods depends on substrate tolerance, scale, and desired purity. The acyl chloride route is traditional and robust, while direct coupling methods can offer milder conditions and avoid the handling of sensitive acyl chlorides.
Below is a generalized workflow for the synthesis of the target Weinreb amide.
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]
- 7. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, the precision of carbon-carbon bond formation dictates the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a highly specialized Weinreb amide that serves as a critical electrophilic linchpin in medicinal chemistry. By combining the controlled reactivity of a Weinreb amide with a meticulously functionalized di-haloaryl ring, this molecule allows researchers to execute orthogonal synthetic strategies—specifically, selective nucleophilic acyl substitution followed by transition-metal-catalyzed cross-coupling.
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-validated experimental protocols for utilizing this compound in advanced drug development workflows.
Physicochemical Profiling & Structural Rationale
Before deploying this intermediate in a synthetic route, it is crucial to understand its fundamental properties and the strategic rationale behind its structural design.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide |
| Molecular Formula | C9H9BrFNO2 |
| Molecular Weight | 262.08 g/mol |
| CAS Registry Number | 1220124-55-9 |
| MDL Number | MFCD11847401 |
| SMILES | O=C(N(OC)C)c1ccc(F)c(Br)c1 |
Structural Rationale in Drug Design
The architecture of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is not arbitrary; it is engineered for multi-stage API synthesis:
-
The Weinreb Amide Moiety: Replaces standard esters or acid chlorides to prevent over-addition of organometallic reagents. It ensures a 1:1 stoichiometry in ketone synthesis.
-
The 4-Fluoro Substituent: Fluorine is highly electronegative and small. In medicinal chemistry, para-fluorination of an aryl ring blocks cytochrome P450-mediated aromatic oxidation, thereby drastically improving the metabolic half-life of the final drug candidate[1].
-
The 3-Bromo Handle: Bromine serves as an orthogonal reactive site. After the Weinreb amide is converted to a ketone, the aryl bromide can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append complex heterocycles or amines[1].
Mechanistic Pathways: The Weinreb Amide Advantage
The defining feature of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is its ability to react with powerful nucleophiles (like Grignard or organolithium reagents) to form ketones without degrading into tertiary alcohols[2].
When the organometallic reagent attacks the carbonyl carbon, the oxygen atom of the N-methoxy group coordinates with the metal cation (Mg2+ or Li+). This forms a highly stable, five-membered cyclic chelate. This tetrahedral intermediate is thermodynamically stable under anhydrous conditions and will not collapse to release the leaving group. Only upon the introduction of an aqueous acidic quench does the intermediate break down to yield the desired aryl ketone.
Workflow of Weinreb amide synthesis and controlled ketone generation.
Experimental Protocols & Methodologies
As a self-validating system, the following protocols include not just the procedural steps, but the chemical causality behind each operation to ensure reproducibility and high yield[2].
Protocol 1: Synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
This protocol utilizes HATU as a coupling reagent. HATU is chosen over traditional EDC/HOBt because the fused pyridine ring of the HOAt leaving group provides an internal base that accelerates the aminolysis of the active ester, ensuring near-quantitative yields even with electron-deficient benzoic acids[2].
Reagents:
-
3-Bromo-4-fluorobenzoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
-
Anhydrous DMF (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-bromo-4-fluorobenzoic acid, N,O-dimethylhydroxylamine hydrochloride, and anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIEA dropwise. Causality: DIEA is a non-nucleophilic base that deprotonates the amine hydrochloride salt, liberating the free nucleophile without competing for the activated ester.
-
Activation: Add HATU portion-wise at 0 °C. Causality: Portion-wise addition controls the mild exotherm associated with active ester formation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor completion via LC-MS (target m/z 262.0[M+H]+)[2].
-
Workup: Pour the mixture into distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers aggressively with water (5x) and brine (2x). Causality: Extensive water washing is mandatory to partition the DMF out of the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Petroleum Ether:EtOAc) to yield the pure Weinreb amide.
Protocol 2: Conversion to an Aryl Ketone (e.g., Cyclobutyl Ketone)
This workflow demonstrates the conversion of the Weinreb amide into a specific ketone, a critical step in synthesizing GPR120 agonists[2].
Step-by-Step Methodology:
-
Grignard Preparation: In a separate flask under N2, activate magnesium turnings with a catalytic amount of I2 in THF at 40 °C. Dropwise add bromocyclobutane to form cyclobutylmagnesium bromide[2].
-
Nucleophilic Addition: Cool a solution of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide in anhydrous THF to 0 °C. Add the Grignard reagent dropwise. Causality: Strict temperature control at 0 °C prevents off-target reactions, such as halogen-metal exchange at the aryl bromide position.
-
Maturation: Stir the reaction for 16 hours, allowing it to slowly warm to room temperature.
-
Quench: Cool the mixture back to 0 °C and carefully quench with ice water and saturated aqueous NH4Cl. Causality: The mildly acidic ammonium chloride safely collapses the stable tetrahedral chelate into the target ketone without risking acid-catalyzed side reactions.
-
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate to yield (3-bromo-4-fluorophenyl)(cyclobutyl)methanone[2].
Applications in Advanced Drug Development
The versatility of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide has made it a cornerstone in the development of several advanced therapeutic classes.
Divergent drug development pathways utilizing the Weinreb amide intermediate.
GPR120 Agonists for Metabolic Disorders
GPR120 is a G-protein coupled receptor that regulates GLP-1 secretion and insulin sensitization, making it a prime target for diabetes and obesity therapeutics. The Weinreb amide is utilized to synthesize (3-bromo-4-fluorophenyl)(cyclobutyl)methanone, which acts as the foundational building block for substituted tetrahydroisoquinoline compounds[2]. The precision of the Weinreb methodology is vital here, as any tertiary alcohol impurities would disrupt the subsequent cyclization steps required to form the tetrahydroisoquinoline core.
NMDA Receptor Modulators for Neurological Disorders
In the pursuit of treating severe neurological conditions, researchers have developed thienopyrimidinone derivatives that act as GluN2B/C/D biased, positive allosteric modulators of the N-Methyl-d-Aspartate (NMDA) receptor[1].
During Structure-Activity Relationship (SAR) optimization, researchers synthesized 1-(3-bromo-4-fluorophenyl)butan-1-one directly from 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide[1]. The specific 3-bromo-4-fluoro substitution pattern was deliberately conserved throughout the analogue development process because it maintained optimal doubling concentrations and maximal potentiation while exhibiting vastly improved EC50 levels compared to other greasier or bulkier moieties (such as naphthyl or N-methylindole groups)[1].
References
-
BLD Pharm / CSIC Intranet. 1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Product Details. Available at:
-
[1] Journal of Medicinal Chemistry - ACS Publications. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Available at:
-
[2] Google Patents. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Available at:
Sources
Strategic Integration of Fluorinated Benzamide Intermediates in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the most versatile building blocks utilized in this paradigm are fluorinated benzamide intermediates . By merging the robust hydrogen-bonding capability of the benzamide pharmacophore with the unique stereoelectronic properties of fluorine, drug development professionals can systematically overcome liabilities such as rapid metabolic clearance, poor membrane permeability, and off-target toxicity. This technical guide explores the mechanistic rationale, physicochemical impact, and self-validating synthetic methodologies for deploying fluorinated benzamides in target-directed drug discovery.
The Mechanistic Rationale: Why Fluorinated Benzamides?
The Fluorine Effect
Fluorine is the most electronegative element in the periodic table (3.98 Pauling scale) and possesses a van der Waals radius (1.47 Å) closely resembling that of hydrogen (1.20 Å) and oxygen[1]. This unique combination allows fluorine to act as a bioisostere for hydrogen or hydroxyl groups without introducing severe steric bulk. According to authoritative reviews on 1, selective installation of fluorine enhances metabolic stability by replacing metabolically labile C-H bonds with highly stable C-F bonds, effectively blocking cytochrome P450-mediated oxidation[1]. Furthermore, the introduction of fluorine significantly modulates the pKa of adjacent basic centers and increases overall lipophilicity, thereby enhancing membrane permeation and oral bioavailability[2].
The Benzamide Pharmacophore
The benzamide moiety is a privileged scaffold prevalent in numerous FDA-approved therapeutics, ranging from PARP inhibitors to antipsychotics. The amide bond serves as a critical directional hydrogen-bond donor and acceptor, facilitating precise target engagement within protein binding pockets. When a fluorine atom is introduced—particularly at the ortho-position relative to the amide—it induces strong dipole-dipole repulsions with the amide carbonyl[3]. This stereoelectronic effect locks the molecule into a preferred conformational rotamer, reducing the entropic penalty upon target binding and increasing overall binding affinity.
Physicochemical Impact of Fluorination
The empirical advantages of utilizing fluorinated benzamide intermediates over their non-fluorinated counterparts are summarized in the data table below:
| Physicochemical Parameter | Non-Fluorinated Benzamide | Fluorinated Benzamide | Mechanistic Rationale |
| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.5 units/F) | Fluorine's low polarizability and high electronegativity enhance hydrophobic interactions within target binding pockets. |
| Metabolic Stability (t1/2) | Susceptible to CYP450 oxidation | Significantly prolonged | The C-F bond (480 kJ/mol) is significantly stronger than the C-H bond (410 kJ/mol), effectively blocking oxidative metabolism. |
| Amide Bond Conformation | Flexible | Restricted / Locked | Ortho-fluorination induces strong dipole-dipole repulsion with the amide carbonyl, stabilizing specific rotamers and reducing entropic penalty. |
| Membrane Permeability | Moderate | High | Increased lipophilicity and reduced desolvation energy facilitate passive diffusion across lipid bilayers. |
Experimental Methodology: Self-Validating Synthesis Protocol
To ensure high fidelity in drug discovery libraries, the synthesis of these intermediates must be robust and self-validating. Below is a detailed, step-by-step methodology for the synthesis of a representative intermediate, 2-fluoro-N-(morpholin-4-yl)benzamide , utilizing a carbodiimide coupling strategy[4].
Objective: To synthesize a high-purity fluorinated benzamide intermediate using an orthogonal purification and validation workflow.
Reagents: 2-Fluorobenzoic acid (1.0 eq), Morpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), anhydrous Dichloromethane (DCM).
-
Step 1: Carboxylic Acid Activation
-
Action: Dissolve 2-fluorobenzoic acid in anhydrous DCM at 0°C under an inert atmosphere. Add EDC·HCl and HOBt sequentially.
-
Causality: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. EDC activates the acid to an unstable O-acylisourea. HOBt immediately traps this intermediate to form a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses racemization.
-
-
Step 2: Nucleophilic Amine Addition
-
Action: Add morpholine and DIPEA dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl generated during the coupling, ensuring the secondary amine of morpholine remains in its reactive, deprotonated state for efficient nucleophilic attack on the active ester[4].
-
-
Step 3: In-Process Monitoring
-
Action: Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS.
-
Causality: Real-time monitoring ensures complete consumption of the starting material before quenching, which is critical for preventing difficult downstream separations.
-
-
Step 4: Orthogonal Work-up (Chemical Validation)
-
Action: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Causality: This is a self-validating purification step. The acidic wash (HCl) protonates and removes unreacted morpholine and DIPEA into the aqueous layer. The basic wash (NaHCO₃) deprotonates and removes unreacted 2-fluorobenzoic acid and HOBt. The neutral target benzamide remains isolated in the organic layer.
-
-
Step 5: Analytical Validation (Spectroscopic Validation)
-
Action: Characterize the isolated solid via ¹H, ¹³C, and ¹⁹F NMR, alongside HPLC for purity.
-
Causality: ¹⁹F NMR provides an unambiguous, background-free confirmation that the fluorinated aromatic ring remains intact and has not undergone undesired nucleophilic aromatic substitution (S_NAr) during the amine coupling phase.
-
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating synthesis and integration pipeline.
Synthesis and validation workflow for fluorinated benzamide intermediates.
Applications in Target-Directed Drug Discovery
Fluorinated benzamide intermediates are actively deployed across multiple therapeutic areas:
-
CETP Inhibitors for Hyperlipidemia: Cholesteryl ester transfer protein (CETP) inhibitors rely heavily on hydrophobic interactions. Studies on5 demonstrate that specific fluorination patterns (e.g., meta-fluoro or para-OCF₃ derivatives) significantly enhance target binding. For instance, optimized fluorinated benzamides have achieved IC₅₀ values as low as 0.75 μM by exploiting precise orientation within the hydrophobic binding domain[5].
-
HDAC Inhibitors for Oncology: In the design of Histone Deacetylase (HDAC) inhibitors, the benzamide cap group is critical for surface recognition at the enzyme's active site entrance. Research on 6 highlights that introducing trifluoromethyl or single fluorine atoms into the benzamide cap via amide-coupling pathways alters the electronic distribution, directly improving the inhibitor's selectivity and potency against specific HDAC isoforms[6].
-
Positron Emission Tomography (PET) Imaging: Beyond therapeutics, fluorinated benzamides are utilized as diagnostic tracers. Because the benzamide structure exhibits a high affinity for melanin, researchers have successfully synthesized 7 for the early detection of malignant melanoma. The fluorinated intermediate acts as a stable, highly selective targeting vector that localizes aggressively metastasizing melanoma cells in vivo[7].
References
-
The role of fluorine in medicinal chemistry | Taylor & Francis Online | 1
-
Fluorine in medicinal chemistry | PubMed (NIH) | 2
-
The Many Roles for Fluorine in Medicinal Chemistry | ACS Publications | 3
-
An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide | Benchchem | 4
-
Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors | PubMed (NIH) | 5
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors | University of Greifswald |6
-
68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PMC (NIH) | 7
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide solubility in organic solvents
Executive Summary
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a specialized "Weinreb amide" intermediate used primarily in the synthesis of aryl ketones via nucleophilic acyl substitution.[1][2] Its dual-halogenated aromatic core (bromo- and fluoro- substituents) combined with the N-methoxy-N-methyl moiety creates a distinct solubility profile that balances lipophilicity with polar aprotic affinity.
This guide details the solubility landscape of this compound, providing researchers with evidence-based solvent selection strategies for reaction planning, purification, and handling. The data presented here is synthesized from patent literature (WO2013090271A1), structural analysis, and standard organic synthesis protocols for functionalized benzamides.
Physicochemical Profile
Understanding the molecule's structure is the first step to predicting its behavior in solution.
| Property | Data |
| CAS Number | 1220124-55-9 |
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| Physical State | Viscous oil or low-melting solid (approx. MP 30–40°C) |
| Lipophilicity (LogP) | ~2.1 (Predicted) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (C=O, N-O, F) |
Structural Insight: The molecule possesses a "push-pull" solubility character. The halogenated phenyl ring drives solubility in non-polar and chlorinated solvents, while the Weinreb amide functionality (
Solubility Landscape
Solvent Compatibility Matrix
The following table categorizes solvents based on their efficiency in dissolving 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide at room temperature (25°C).
| Solvent Class | Specific Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction and transfer. |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Excellent (>100 mg/mL) | Reaction Medium. THF is critical for Grignard/Lithium reactions. |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Purification. Used as the polar component in chromatography. |
| Alcohols | Methanol, Ethanol | Moderate/Good | Soluble, but rarely used due to reactivity risks with nucleophiles. |
| Ethers | Diethyl Ether, MTBE | Moderate | Good for extraction; less solubilizing power than THF. |
| Aliphatics | Hexanes, Heptane, Pentane | Poor (<10 mg/mL) | Precipitation. Used to crash out the product or wash away impurities. |
| Aqueous | Water, Brine | Insoluble | Wash Medium. Essential for removing inorganic salts during workup. |
Critical Solubility Behaviors
-
The "DCM Effect": This compound exhibits exceptional solubility in Dichloromethane. If your sample does not dissolve fully in 5–10 volumes of DCM, it is likely contaminated with inorganic salts (e.g., amine hydrochloride salts from synthesis).
-
Temperature Sensitivity: While soluble in EtOAc at room temperature, cooling an EtOAc/Hexane solution can induce crystallization (if the sample is solid) or oiling out. This property is exploited during recrystallization or purification.[3]
-
Water Immiscibility: The presence of the bromine and fluorine atoms significantly lowers water solubility compared to non-halogenated Weinreb amides. This ensures high recovery rates (>90%) during aqueous extractions.
Experimental Protocols
Protocol: Solubility Verification (Saturation Method)
Use this protocol to determine the precise solubility limit for your specific batch, which may vary based on purity.
-
Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble at current concentration.
-
Cloudy/Particulates: Saturation point reached.
-
-
Calculation:
Protocol: Purification via Flash Chromatography
Since the compound is often an oil or low-melting solid, recrystallization is difficult. Flash chromatography is the standard purification method.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate gradient.
-
Elution Profile:
-
Load: Dissolve crude material in minimum DCM (approx. 1 mL per gram).
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Gradient: Ramp to 20% EtOAc / 80% Hexanes.
-
Elution: The Weinreb amide typically elutes between 15–25% EtOAc.
-
Detection: UV absorption at 254 nm (strong absorption due to aromatic ring).
-
Visualizing the Workflow
Solubility-Driven Purification Logic
This diagram illustrates the decision-making process for purifying 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide based on its solubility profile.
Caption: Solubility-based workflow for isolating the target amide from crude reaction mixtures.
Applications in Synthesis
The solubility of this intermediate dictates the success of downstream reactions, particularly Weinreb Ketone Synthesis .
-
Grignard Reactions: Must be performed in Anhydrous THF or Diethyl Ether . The amide is highly soluble in these, allowing for efficient chelation-controlled addition.
-
Warning: Do not use DCM for Grignard reactions as it can react with the organometallic reagent.
-
-
Lithium-Halogen Exchange: The presence of the bromine atom allows for lithiation. This must be done in THF at -78°C . The compound's solubility at low temperatures in THF is excellent, preventing precipitation that would stall the reaction.
References
-
Patent: Synthesis of ROMK Inhibitors. (2013). World Intellectual Property Organization, WO2013090271A1. (Describes the synthesis and workup of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide).
-
PubChem Compound Summary. (n.d.). 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information.
-
Weinreb, S. M., & Nahm, S. (1981).[4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on Weinreb amide properties).
Sources
Suppliers and price of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Title: Comprehensive Technical Guide: Procurement, Pricing, and Synthetic Applications of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Executive Summary
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a highly versatile Weinreb amide building block utilized extensively in medicinal chemistry and advanced organic synthesis. This whitepaper provides an in-depth analysis of its commercial availability, pricing landscape, and self-validating experimental protocols for its synthesis and downstream application in organometallic coupling.
Chemical Identity and Core Properties
-
Chemical Name: 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
-
CAS Registry Number: 1220124-55-9
-
Molecular Formula: C9H9BrFNO2
-
Molecular Weight: 262.08 g/mol
-
Structural Significance: The molecule features three highly orthogonal reactive sites. The N-methoxy-N-methylamide (Weinreb amide) directs controlled mono-addition of organometallic reagents to form ketones[1]. The 3-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the 4-fluoro group enables nucleophilic aromatic substitution (SNAr) under basic conditions ()[2].
Commercial Landscape: Suppliers and Pricing
Procurement of high-purity (≥97%) 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is critical for avoiding side reactions during sensitive organometallic steps. The table below summarizes current market data from key chemical suppliers.
| Supplier | Purity | Quantity | Price Range (USD) | Notes |
| Hoffman Fine Chemicals | ≥97% | Bulk / Custom | $1,594.00 - $3,188.00 | Focus on custom synthesis and scale-up[3]. |
| CSIC Intranet (General Vendor) | 97% | 10g - 25g | $159.99 - $511.99 | Academic and internal discounted pricing. |
| BLD Pharm | ≥97% | Variable | VIP Pricing | Special offers available for online orders[4]. |
Mechanistic Causality: The Weinreb Amide Advantage
The conversion of carboxylic acid derivatives to ketones using Grignard or organolithium reagents is notoriously plagued by over-addition, yielding tertiary alcohols. The Weinreb amide resolves this through a highly specific chelation mechanism ()[1].
When an organometallic reagent attacks the carbonyl carbon of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, the resulting tetrahedral intermediate is stabilized by the coordination of the metal (Mg or Li) with the oxygen atom of the N-methoxy group[1]. This stable 5-membered chelate ring prevents the expulsion of the leaving group at low temperatures. Only upon acidic aqueous workup is the chelate destroyed, collapsing the intermediate to the desired ketone and preventing any secondary nucleophilic attack[1].
Figure 1: Mechanistic pathway of Weinreb amide ketone synthesis preventing over-addition.
Self-Validating Experimental Protocols
The following protocols are synthesized from validated patent literature ()[2] and optimized for laboratory-scale execution.
Protocol A: Synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Objective: Convert 3-bromo-4-fluorobenzoic acid to the Weinreb amide.
-
Activation: Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0°C. Add HATU (1.0 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 eq)[2]. Causality: HATU generates a highly reactive HOAt-ester. The 0°C temperature suppresses side reactions. DIEA acts as a non-nucleophilic base, deprotonating the incoming amine without attacking the electrophilic center.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.0 eq)[2]. Stir the mixture for 18 hours, allowing it to gradually warm to room temperature.
-
Workup & Purification: Pour the mixture into water and extract with EtOAc (3x). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate in vacuo[2]. Purify via silica gel chromatography (PE:EtOAc = 20:1 to 5:1).
-
Self-Validation System:
-
TLC: A distinct UV-active spot should appear, with an Rf value lower than the starting acid.
-
LC-MS: Confirm product mass. The spectrum must show an [M+H]+ peak at m/z 262.0 and 264.0 in a 1:1 ratio, validating the presence of the bromine isotopes[2].
-
Protocol B: Chelation-Controlled Ketone Synthesis Objective: Convert the Weinreb amide to a functionalized ketone (e.g., (3-bromo-4-fluorophenyl)(cyclobutyl)methanone).
-
Organometallic Addition: Cool a solution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide in anhydrous THF to 0°C under an N2 atmosphere. Dropwise, add a prepared Grignard reagent (e.g., cyclobutylmagnesium bromide, 2.0 eq)[2]. Causality: The low temperature is critical to maintain the kinetic stability of the magnesium-chelated tetrahedral intermediate, strictly preventing premature collapse to the ketone[1].
-
Quench: After 16 hours of stirring (0°C to RT), pour the reaction mixture into ice water or saturated aqueous NH4Cl[2]. Causality: The aqueous quench hydrolyzes the magnesium complex, forcing the controlled collapse of the intermediate to yield the ketone.
-
Self-Validation System:
-
IR Spectroscopy: The purified product will exhibit a strong, sharp carbonyl stretch (~1680-1700 cm⁻¹) characteristic of aryl ketones, replacing the amide carbonyl stretch.
-
LC-MS: Confirm the mass shift corresponding to the addition of the R-group and the loss of the N(OMe)Me group (-60 Da).
-
Figure 2: Step-by-step synthetic workflow for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide.
Advanced Applications in Drug Development
The unique substitution pattern of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide makes it a privileged intermediate in modern drug discovery:
-
GPR120 Agonists: The compound has been utilized to synthesize substituted tetrahydroisoquinolines that act as GPR120 agonists, which are critical targets for metabolic disorders and inflammatory diseases ()[2].
-
NMDA Receptor Modulators: Recent studies have employed this building block to synthesize thienopyrimidinone derivatives. These derivatives function as GluN2B/C/D biased, positive allosteric modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) receptor, showing promise for neuropsychiatric indications such as schizophrenia and cognitive dysfunction ()[5].
References
-
CSIC Intranet. "1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide". URL: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. Fritzemeier, R. G., et al. "Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor". URL:[Link]
- Google Patents. "US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists".
-
Wikipedia. "Weinreb ketone synthesis". URL:[Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 343564-56-7|4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS No. 872990-39-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.
Compound Profile and Application Context
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a substituted aromatic amide, a class of compounds frequently utilized as key intermediates in organic synthesis. Its structural features—a brominated and fluorinated phenyl ring coupled with a Weinreb amide—make it a versatile building block. Halogenated benzamides are instrumental in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.
The inherent reactivity required for its synthetic utility also dictates its hazard profile. Understanding these properties is not merely a regulatory hurdle but a prerequisite for sound experimental design and the personal safety of laboratory personnel. This guide is structured to build a comprehensive risk assessment, from hazard identification to emergency response.
Hazard Identification and Interpretation for the R&D Environment
Based on the Globally Harmonized System (GHS), this compound is classified with specific hazards that require careful management in a laboratory setting.
GHS Classifications:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
-
Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[2]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source / Interpretation |
| CAS Number | 872990-39-3 | N/A |
| Molecular Formula | C9H9BrFNO2 | [3] |
| Molecular Weight | 262.08 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 130 - 135 °C (266 - 275 °F) | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][4] |
| Signal Word | Warning | [1][2] |
Expert Interpretation:
The GHS classifications point to three primary routes of exposure and associated risks in a lab:
-
Dermal Contact: The "Causes skin irritation" classification means that direct contact can lead to redness, inflammation, or dermatitis. This is not a substance to be handled with bare hands, and glove integrity is paramount.
-
Ocular Contact: As a serious eye irritant, accidental splashing of the solid or solutions into the eyes can cause significant, potentially lasting damage. Standard safety glasses may be insufficient for high-risk operations.
-
Inhalation: The potential for respiratory irritation indicates that the fine powder or dust of this compound should not be inhaled. Weighing and transfer operations are of particular concern.
Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing them with appropriate PPE. The fundamental principle is to minimize the possibility of the chemical reaching the user.[5]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[6][7] This is the primary defense against respiratory exposure.
-
Ventilation: The laboratory should operate under negative pressure relative to adjacent corridors to ensure containment.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be deliberate and based on the specific tasks being performed.
Table 2: Recommended PPE for Handling 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Lab coat |
| Reaction Workup/Purification | Chemical splash goggles and face shield | Neoprene or other chemically resistant gloves | Chemical-resistant apron over lab coat |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good protection for incidental contact with many organic solids and solvents.[5] However, for prolonged handling or during procedures with significant splash potential (like extractions), heavier-duty gloves such as neoprene should be considered. Always inspect gloves for pinholes or tears before use.[7]
-
Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[5] A face shield should be worn over goggles during large-scale operations or when a splash hazard is significant.[4]
-
Lab Coat: A standard lab coat protects against incidental contact. When handling larger quantities or during procedures with a high risk of spills, a chemical-resistant apron provides an additional barrier.
Standard Operating Procedures (SOPs) for Key Laboratory Workflows
Adherence to detailed, step-by-step protocols is essential for safety and reproducibility.
SOP: Weighing and Dispensing Solid Compound
-
Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).
-
Designated Area: Perform all work inside a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid creating airborne dust.
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth as halogenated solid waste.
-
Hand Hygiene: After removing gloves properly, wash hands thoroughly with soap and water.[4]
SOP: Emergency Spill Response
The following diagram outlines the decision-making process for a chemical spill.
Caption: Workflow for proper segregation and disposal of waste.
Key Principles:
-
Segregation: Never mix halogenated waste with non-halogenated waste streams. [6]2. Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use robust, leak-proof containers and do not fill them beyond 80% capacity to allow for expansion.
By integrating this comprehensive safety and handling framework into daily laboratory operations, researchers can effectively mitigate the risks associated with 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, ensuring a safe environment for scientific advancement.
References
- Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)
- 4-BROMO-3-FLUORO-N-METHOXY-N-METHYL-BENZAMIDE (CAS No. 343564-56-7) SDS. ChemicalBook.
- Safety Data Sheet for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide. MilliporeSigma.
- Safety Data Sheet for 3-Bromobenzaldehyde. Thermo Fisher Scientific.
- 4-Fluoro-N-methoxy-N-methylbenzamide Safety Inform
- 4-Fluoro-N-methoxy-N-methylbenzamide. PubChem.
- Safety Data Sheet for 3-Bromo-p-anisaldehyde. Fisher Scientific.
- 4-Fluoro-N-methoxy-N-methylbenzamide. Chem-Impex.
- Safety D
- Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide. SynQuest Labs.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- 4-Fluoro-N-methoxy-N-methylbenzamide Synthesis and Properties. ChemicalBook.
- Safety Data Sheet for Lithium Fluoride. Sigma-Aldrich.
- Working with Hazardous Chemicals. Organic Syntheses.
- Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group, UC Berkeley.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sarponggroup.com [sarponggroup.com]
A Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide: Synonyms, Synthesis, and Applications
As a Senior Application Scientist, I approach chemical intermediates not just as static structures, but as dynamic tools designed to solve specific synthetic bottlenecks. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a prime example of such a tool. It is a highly specialized Weinreb amide that serves as a critical linchpin in modern medicinal chemistry, allowing for the chemoselective synthesis of complex ketones without the metabolic liabilities of traditional intermediates.
This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, mechanistic advantages, and field-validated experimental workflows.
Nomenclature and Identity Profiling
In chemical sourcing and literature reviews, navigating the various synonyms of a compound is critical for accurate data retrieval. Because this molecule contains a halogenated benzene ring coupled to an N-methoxy-N-methylamide functional group, it is indexed under several different naming conventions depending on the database or vendor.
The quantitative and qualitative identifiers for this compound, validated by sources such as [1], are summarized in the tables below.
Table 1: Nomenclature and Synonyms
| Category | Identifier / Name |
| IUPAC / Standard Name | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide |
| Common Synonym 1 | N-Methoxy-N-methyl-3-bromo-4-fluorobenzamide |
| Common Synonym 2 | 3-Bromo-4-fluorobenzoic acid, N-methoxy-N-methylamide |
| Common Synonym 3 | Benzamide, 3-bromo-4-fluoro-N-methoxy-N-methyl- |
| CAS Registry Number | 1220124-55-9 |
| MDL Number | MFCD11847401 |
Table 2: Physicochemical Profile
| Property | Value |
| Molecular Formula | C9H9BrFNO2 |
| Molecular Weight | 262.08 g/mol |
| SMILES String | O=C(N(OC)C)C1=CC=C(F)C(Br)=C1 |
| Physical State | Solid (typically crystalline) |
Mechanistic Causality: The Weinreb Amide Advantage
Why synthesize a Weinreb amide rather than reacting a Grignard reagent directly with an ester or an acid chloride? The answer lies in chemoselectivity and the prevention of over-addition .
When an organolithium or Grignard reagent attacks a standard ester, the resulting tetrahedral intermediate is highly unstable. It rapidly collapses to form a ketone, which is often more electrophilic than the starting ester. Consequently, a second equivalent of the nucleophile attacks the newly formed ketone, yielding an unwanted tertiary alcohol.
By utilizing 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, we engineer a self-halting reaction. The N-methoxy oxygen and the carbonyl oxygen simultaneously coordinate to the magnesium or lithium ion of the incoming nucleophile. This creates a highly stable, 5-membered chelated tetrahedral intermediate. This intermediate is robust enough to survive in solution, completely preventing the formation of the ketone until the reaction is deliberately quenched with an aqueous acid.
Fig 1. Mechanism of Grignard addition highlighting the stable chelated tetrahedral intermediate.
Validated Experimental Workflows
The following protocols are designed as self-validating systems, ensuring that researchers can monitor the success of the reaction in real-time without relying solely on post-reaction LC-MS.
Protocol A: Synthesis of the Weinreb Amide
This methodology utilizes 1,1'-Carbonyldiimidazole (CDI) for activation, a technique supported by protocols outlined in1 [2].
-
Step 1 (Activation): Dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add CDI (1.2 equiv) in portions.
-
Causality & Validation: CDI activates the carboxylic acid to an acyl imidazole. The reaction produces CO₂ gas. The complete cessation of effervescence (typically 30–45 minutes) serves as a visual, self-validating indicator that activation is complete.
-
-
Step 2 (Coupling): Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Causality: The hydrochloride salt is neutralized in situ by the imidazole byproduct generated during Step 1, driving the formation of the amide without the strict need for auxiliary bases like DIPEA.
-
-
Step 3 (Isolation): Stir overnight. Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide.
Protocol B: Chemoselective Ketone Synthesis
This protocol details the conversion of the Weinreb amide to a ketone (e.g., 3'-bromo-4'-fluoroacetophenone), a process critical to workflows documented by 2 [3].
-
Step 1 (Preparation): Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF. Chill the solution strictly to 0 °C using an ice bath under inert gas.
-
Causality: THF coordinates the Grignard reagent, while the 0 °C temperature is mandatory to stabilize the magnesium-chelated tetrahedral intermediate and prevent premature collapse.
-
-
Step 2 (Nucleophilic Addition): Dropwise add methylmagnesium chloride (1.5 equiv, 3M in THF).
-
Validation: The reaction should remain a clear solution. Sudden precipitation indicates moisture contamination.
-
-
Step 3 (Quench & Collapse): After 2 hours of stirring, cool the mixture back to 0 °C and carefully quench with 1M aqueous HCl.
-
Causality: The acidic environment breaks the metal chelate, forcing the collapse of the intermediate into the target ketone and liberating the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during aqueous extraction.
-
Fig 2. Synthetic workflow from benzoic acid to ketone via the Weinreb amide intermediate.
Strategic Applications in Drug Discovery
The 3-bromo-4-fluoro phenyl motif is highly privileged in medicinal chemistry. The fluorine atom blocks oxidative metabolism (CYP450) at the para position while modulating the pKa and lipophilicity of the molecule. Simultaneously, the bromine atom provides a steric bulk that can anchor into specific hydrophobic pockets, or serve as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
GPR120 Agonists for Metabolic Disorders: As detailed in3 [4], 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is a fundamental building block in the synthesis of substituted tetrahydroisoquinoline compounds. These compounds act as GPR120 agonists, which suppress lipolysis in adipocytes and are targeted for the treatment of type II diabetes, hyperlipidemia, and NASH.
-
NMDA Receptor Modulators: Recent findings published in the4 [5] demonstrate the use of this specific Weinreb amide to synthesize thienopyrimidinone derivatives. These derivatives act as GluN2B/C/D biased positive allosteric modulators. The 3-bromo-4-fluoro ring was specifically conserved by researchers because it optimized the doubling concentration and maximal potentiation of the receptor compared to bulkier or greasier analogs.
References
- Title: 1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide - Intranet CSIC Source: CSIC URL
- Title: WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel Source: Google Patents URL
- Title: 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 Source: Benchchem URL
- Title: US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists Source: Google Patents URL
- Title: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
- 1. WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 2. 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | Benchchem [benchchem.com]
- 3. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Precision Synthesis of Functionalized Aryl Ketones via Weinreb Amide Method
Executive Summary
This application note details the protocol for synthesizing functionalized aryl ketones utilizing 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide as the electrophilic building block. The Weinreb amide functionality allows for the controlled mono-addition of organometallic nucleophiles (Grignard or Organolithium reagents) without the risk of over-addition to tertiary alcohols—a common failure mode with acid chlorides or esters.
The 3-bromo-4-fluoro substitution pattern is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and receptor modulators. Preserving the aryl bromide (Ar-Br) moiety during ketone synthesis is critical, as it serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). This guide prioritizes chemoselective conditions that convert the amide to a ketone while leaving the Ar-Br and Ar-F bonds intact.
Scientific Foundation: The Chelation Mechanism
The success of the Weinreb ketone synthesis relies on the formation of a stable, chelated tetrahedral intermediate.[1] Unlike standard amides, the N-methoxy-N-methyl moiety creates a specific coordination geometry upon nucleophilic attack.
Mechanistic Pathway
-
Nucleophilic Attack: The organometallic reagent (
) attacks the carbonyl carbon.[2] -
Chelation: The metal atom (Mg or Li) coordinates simultaneously with the anionic carbonyl oxygen and the methoxy oxygen.
-
Stabilization: This 5-membered chelate ring is kinetically stable under reaction conditions, preventing the collapse of the intermediate and the expulsion of the amine leaving group. Consequently, no ketone is formed in situ, precluding a second nucleophilic attack.
-
Hydrolysis: The ketone is liberated only upon acidic workup, which disrupts the chelate and hydrolyzes the hemiaminal salt.
Mechanism Visualization
Figure 1: The Weinreb Chelation Model ensuring mono-addition selectivity.
Substrate Analysis & Chemoselectivity
Compound: 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Molecular Weight: 262.08 g/mol Key Functional Groups:
-
Aryl Fluoride: Generally stable to Grignard/Organolithiums at < 0°C.
-
Aryl Bromide: CRITICAL CONTROL POINT. Aryl bromides are susceptible to Metal-Halogen Exchange (Li-Br exchange) if treated with organolithiums (e.g., n-BuLi, t-BuLi).
Reagent Selection Strategy:
-
Preferred: Grignard Reagents (R-MgX). Magnesium-halogen exchange is significantly slower than Lithium-halogen exchange. Grignards allow for ketone synthesis at 0°C to RT without compromising the Ar-Br bond.
-
Alternative: Organolithiums (R-Li). Must be performed at -78°C to kinetically favor carbonyl addition over Li-Br exchange.
Experimental Protocols
Protocol A: General Grignard Addition (Recommended)
Best for: Alkyl, Phenyl, and Vinyl ketones where Ar-Br preservation is required.
Materials:
-
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)
-
Grignard Reagent (R-MgBr or R-MgCl, 1.2 – 1.5 equiv)
-
Anhydrous THF (or Diethyl Ether)
-
Saturated NH₄Cl solution
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Note: For bulky Grignards (e.g., Isopropyl), cooling to -20°C may improve yield.
-
-
Addition: Add the Grignard reagent (1.3 equiv) dropwise via syringe over 15–20 minutes.
-
Observation: A slight exotherm may occur. Ensure internal temperature does not exceed 5°C.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The intermediate is stable; you will not see the ketone product until quench, but the starting amide should disappear.
-
-
Quench: Cool the flask back to 0°C. Carefully quench by adding saturated aqueous NH₄Cl.
-
Caution: Gas evolution may occur if excess Grignard is present.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.[7][8] Extract the aqueous layer 2x with EtOAc.
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Low-Temperature Organolithium Addition
Best for: Highly reactive R groups or when the Grignard is unavailable.
Critical Modification: Temperature must be maintained at -78°C to prevent reaction with the Aryl Bromide.
-
Setup: Flame-dry flask, N₂ atmosphere.
-
Solvation: Dissolve amide in anhydrous THF (0.2 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Addition: Add Organolithium (R-Li, 1.1 equiv) slowly down the side of the flask.
-
Reaction: Stir at -78°C for 30–60 minutes. Do not warm to RT before quenching if the Ar-Br bond is to be preserved.
-
Quench: Quench at -78°C with saturated NH₄Cl or dilute HCl in Methanol.
-
Workup: Warm to RT, extract with Ether/EtOAc, wash, dry, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for Weinreb Ketone Synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagent. | Ensure THF is distilled/dry. Titrate Grignard reagent before use. |
| Starting Material Remains | Insufficient nucleophile or low reactivity. | Increase Grignard to 1.5–2.0 equiv. Allow longer reaction time at RT (for Grignard). |
| Tertiary Alcohol Formation | Temperature too high during addition; Quench delayed. | Ensure strict temperature control. While Weinreb amides resist over-addition, extreme excess of reagent + high heat can force it. |
| Loss of Ar-Br (Debromination) | Metal-Halogen exchange occurred. | Switch from R-Li to R-MgX. If using R-Li, keep T < -70°C and quench cold. |
| Impurity: Biphenyls | Homocoupling of Grignard. | Use fresh Magnesium for Grignard prep.[7] Add LiCl (Knochel modification) to boost Grignard efficiency. |
Safety Considerations
-
Organometallics: Grignard and Organolithium reagents are pyrophoric or highly flammable. Handle under inert atmosphere.
-
HF Generation: While the C-F bond is stable here, accidental extremely acidic conditions at high heat could theoretically generate traces of HF. Use standard PPE (gloves, goggles).
-
Quenching: Quenching organometallics is exothermic and generates gas (alkanes). Quench slowly at low temperature.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Praktische Chemie, 1997 , 339(1), 517–524.
-
Knochel, P.; et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.
-
ChemicalBook. "4-Fluoro-N-methoxy-N-methylbenzamide Properties and CAS." (Accessed 2023).
-
Common Organic Chemistry. "Grignard Reaction with Weinreb Amides: Standard Protocols."
Sources
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. youtube.com [youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. youtube.com [youtube.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
Application Notes and Protocols for the Grignard Reaction of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] This protocol details the specific application of the Grignard reaction to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a halogen, a fluorine atom, and a Weinreb amide moiety on the aromatic ring presents unique challenges and opportunities that will be addressed in this comprehensive guide.
The Weinreb amide is particularly noteworthy as it allows for the synthesis of ketones by reacting with one equivalent of a Grignard reagent, resisting the over-addition that is common with other carbonyl compounds like esters.[2][4] This protocol will focus on the formation of the Grignard reagent from the aryl bromide and its subsequent reaction with an electrophile. The fluorine substituent, being an electron-withdrawing group, can influence the reactivity of the aryl halide and the stability of the resulting Grignard reagent.[5]
Core Principles and Mechanistic Considerations
The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.[3]
-
Formation of the Grignard Reagent: An organohalide, in this case, 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, reacts with magnesium metal in an anhydrous ethereal solvent. The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[1][6]
-
Reaction with an Electrophile: The highly nucleophilic carbon of the Grignard reagent attacks an electrophilic center, such as the carbon atom of a carbonyl group, to form a new carbon-carbon bond.[6][7][8]
The presence of the Weinreb amide (N-methoxy-N-methylamide) is critical for controlling the reaction outcome. The intermediate formed upon addition of the Grignard reagent to a Weinreb amide is stabilized by chelation with the magnesium ion, preventing the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the Grignard reagent.[2][9] This stability allows for the isolation of the ketone product after acidic workup.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | >98% | Commercially Available | Store in a desiccator. |
| Magnesium turnings | >99.5% | Commercially Available | Ensure the surface is shiny. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous.[10] Use freshly opened or distilled. |
| Iodine | Crystal, Reagent Grade | Commercially Available | For magnesium activation.[11][12] |
| 1,2-Dibromoethane | >99% | Commercially Available | Optional, for magnesium activation.[1][12][13] |
| Electrophile (e.g., Aldehyde, Ketone) | >98% | Commercially Available | Ensure it is dry. |
| Saturated aqueous ammonium chloride (NH4Cl) | Reagent Grade | Commercially Available | For quenching the reaction.[11] |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) | Anhydrous | Commercially Available | For drying the organic layer.[13] |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | For workup. |
| Argon or Nitrogen gas | High purity | Commercially Available | For maintaining an inert atmosphere.[14] |
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction.
Detailed Protocol
PART 1: Preparation of the Grignard Reagent
Safety First: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[10][11][15] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[14] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[15]
-
Glassware Preparation: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[10][14][16] Dry all glassware, including a three-neck round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar, in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas.[10]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[1][12]
-
Place the magnesium turnings (1.2 equivalents) into the three-neck flask.
-
Add a single crystal of iodine.[7][11][12] The flask can be gently warmed with a heat gun to sublime the iodine, which will etch the magnesium surface. The disappearance of the brown iodine color is an indication of activation.[12]
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of anhydrous THF.[1][12][13] The evolution of ethylene gas indicates activation.[1]
-
-
Initiation of the Grignard Reaction:
-
Assemble the dried glassware under a positive pressure of inert gas.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.[12]
-
The reaction is often initiated by gentle warming with a water bath or a heat gun.[16][17] Signs of a successful initiation include the disappearance of the iodine color, the formation of a cloudy or greyish solution, and a gentle reflux of the solvent.[7][16][18]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[12] The reaction is exothermic, and the addition rate should be controlled to prevent an uncontrolled reaction.[15]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16][18] The resulting dark grey to brown solution is the Grignard reagent and should be used immediately for the next step.[12]
-
PART 2: Reaction with an Electrophile
-
Addition of the Electrophile:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of the electrophile (1.0 equivalent) in anhydrous THF.
-
Add the electrophile solution dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
PART 3: Workup and Purification
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This is a safer alternative to water or dilute acid, as the quench is less exothermic.[11] Be aware of a potential induction period before the reaction becomes highly exothermic.[11]
-
Continue adding the quenching solution until the vigorous reaction ceases and two distinct layers are formed.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[13]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone product.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the structure of the product. The presence of the fluorine atom will result in characteristic couplings in the 1H and 13C NMR spectra.[19]
-
Mass Spectrometry (MS): EI-MS or ESI-MS can be used to determine the molecular weight of the product.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the ketone functional group.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface.[12]- Wet glassware or solvents.[10][14]- Low reactivity of the aryl halide. | - Ensure proper activation of magnesium with iodine or 1,2-dibromoethane.[12]- Rigorously dry all glassware and use anhydrous solvents.[10][14]- Add a small amount of the aryl halide initially and apply gentle heat to create a concentrated solution at the magnesium surface.[12] |
| Low yield of Grignard reagent | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).[10][12] | - Extend the reaction time or apply gentle heating after the addition of the aryl halide.[16][18]- Add the aryl bromide solution slowly and maintain a low concentration to minimize dimerization.[10] |
| Formation of over-addition product (tertiary alcohol) | - Reaction temperature is too high.- Excess Grignard reagent. | - Maintain a low reaction temperature (0 °C or below) during the addition of the electrophile.[20]- Use a stoichiometric amount of the Grignard reagent. Titration of the Grignard solution before use is recommended for precise control.[20] |
| Difficult workup (emulsion formation) | - Presence of magnesium salts. | - Add a small amount of dilute HCl to help dissolve the magnesium salts.[17] |
Safety and Disposal
-
Handling: Grignard reagents are pyrophoric in some cases and react violently with water.[11][15][21] Handle them under an inert atmosphere at all times.
-
Spills: In case of a small spill, smother the reagent with dry sand or sodium carbonate.[11] Do not use water or carbon dioxide fire extinguishers.[11]
-
Disposal: Unreacted Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source like isopropanol, followed by a saturated aqueous solution of ammonium chloride.[11] The resulting mixture should be disposed of as hazardous waste in accordance with local regulations.
References
- University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
- BenchChem. (2025, December). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- ReAgent. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
- Organic Process Research & Development. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- TCI EUROPE N.V. (n.d.). Weinreb Ketone Synthesis.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- American Chemical Society. (n.d.). Grignard Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides.
- UNL Digital Commons. (n.d.).
- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
- University of Wisconsin-Madison. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- University of California, Davis. (n.d.). Experiment 13: Grignard Reaction.
- ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.
- SciSpace. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents.
- Chemical Research in Chinese Universities. (2017).
- University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Web Pages. (n.d.). 6. Grignard Reaction.
- University of Lethbridge. (n.d.). Chemistry 3720L – Week 4-5 Grignard reaction: synthesis of Triphenylmethanol.
- OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
- Bartleby.com. (n.d.). Grignard Limiting Reagent Using Bromobenzene.
- Wikipedia. (n.d.). Grignard reagent.
- Chem 355 Jasperse. (n.d.). Grignard Reaction.
- Reddit. (2025, December 5). Overaddition of grignard to weinreb amide : r/Chempros.
- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ACS Publications. (n.d.). Reactions of Organometallics with Fluoroaromatic Compounds1 | The Journal of Organic Chemistry.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros.
- ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction of... | Download Scientific Diagram.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- PMC. (n.d.).
- BenchChem. (n.d.). troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
- Thermo Fisher Scientific Inc. (2026, January 29).
- Chemistry Stack Exchange. (2017, August 22). Reactions of Grignard Reagents with amides.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Oriental Journal of Chemistry. (2020, April 22).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 15. acs.org [acs.org]
- 16. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 17. DSpace [open.bu.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 20. reddit.com [reddit.com]
- 21. chemguide.co.uk [chemguide.co.uk]
Technical Application Note: Pd-Catalyzed Diversification of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
This Application Note is designed for research scientists and drug development professionals. It synthesizes field-proven methodologies for the palladium-catalyzed diversification of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide , a high-value scaffold in medicinal chemistry.[1][2]
Executive Summary & Chemical Context
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1][2] Its utility stems from three distinct orthogonal reactive handles:
-
Aryl Bromide (C3): The primary site for Palladium (Pd)-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Aryl Fluoride (C4): Provides metabolic stability (blocking P450 oxidation) and electronic modulation.[2] It is generally inert to Pd-catalysis but can participate in SNAr reactions under forcing conditions.[1][2]
-
Weinreb Amide (C1): A stable "masked" carbonyl that prevents over-addition of nucleophiles, allowing subsequent controlled conversion to ketones or aldehydes.[2]
Chemo-Selectivity Principle: The C-Br bond has a significantly lower bond dissociation energy (approx. 81 kcal/mol) compared to the C-F bond (approx. 126 kcal/mol).[1][2] Consequently, Pd(0) undergoes oxidative addition preferentially at the C-Br site, allowing for highly selective functionalization at the 3-position without disturbing the 4-fluoro substituent.[1]
Mechanistic Workflow & Reaction Scope
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Chemoselective diversification pathways.[1][2] The C-Br bond is the exclusive site of Pd-insertion, preserving the C-F and Weinreb amide for downstream utility.[1]
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl core common in kinase inhibitors. Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its resistance to air oxidation and higher stability at elevated temperatures. Potassium carbonate is selected as a mild base to avoid hydrolyzing the Weinreb amide.[2]
Materials:
-
Substrate: 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)[1][2]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[2]·CH₂Cl₂) (0.03 – 0.05 equiv)[2]
-
Base: K₂CO₃ (2.0 – 3.0 equiv)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen (Critical for catalyst longevity).[2]
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block/bath to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (UV 254 nm).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate layers. Extract aqueous layer 2x with EtOAc.[2]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Optimization Tip: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd₂(dba)₃ (0.02 equiv) with SPhos (0.08 equiv) and use K₃PO₄ as the base.
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne linker, often used to probe the "selectivity pocket" in enzyme targets. Rationale: A copper co-catalyst is used to accelerate the transmetallation step.[2] Triethylamine serves as both solvent and base to neutralize the HBr generated.[2]
Materials:
-
Substrate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)[2]
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv)[2]
-
Co-Catalyst: CuI (0.02 equiv)[2]
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if substrate is soluble.[2]
Step-by-Step Procedure:
-
Charge: Add Substrate, Pd(PPh₃)₂Cl₂, and CuI to a dry flask.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).[2]
-
Solvent Addition: Add degassed DMF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne via syringe.[2]
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C . Note: Avoid temperatures >80°C to prevent degradation of the Weinreb amide by the amine base.
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues.[2] Concentrate and purify via silica gel chromatography.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of aniline derivatives.[1][2] Rationale: Standard bases like NaOtBu can be too nucleophilic and might attack the Weinreb amide.[2] Cesium Carbonate (Cs₂CO₃) is the preferred base as it is milder yet effective for C-N coupling.[2] XPhos is the ligand of choice for electron-deficient aryl bromides.[1][2]
Materials:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (0.02 equiv)[2]
-
Ligand: XPhos (0.04 equiv)[2]
-
Base: Cs₂CO₃ (2.0 equiv)[2]
Step-by-Step Procedure:
-
Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and XPhos in a small amount of solvent for 5 mins under N₂ to form the active catalyst species.
-
Charge: Add Substrate, Amine, and Cs₂CO₃ to the reaction vessel.
-
Combine: Add the catalyst solution and remaining solvent.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite, concentrate, and purify.
Troubleshooting & Critical Parameters Table
| Parameter | Observation | Corrective Action |
| Low Conversion | Starting material remains after 12h. | Degas solvents more thoroughly.[2] Increase catalyst loading to 5-10 mol%. Switch to SPhos or XPhos ligands.[2] |
| Hydrolysis | Formation of Carboxylic Acid (loss of N-OMe-Me).[1][2] | Ensure reagents are dry.[2] Avoid hydroxide bases (NaOH, KOH). Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄). |
| Dehalogenation | Formation of des-bromo product (Ar-H).[1][2] | Often caused by excessive heating in alcoholic solvents.[2] Switch solvent to Toluene or Dioxane.[2] Reduce reaction time. |
| SNAr Side Reaction | Displacement of Fluorine by Nucleophile.[2] | Rare under these conditions. Ensure temperature does not exceed 110°C. Avoid using very strong nucleophiles (e.g., thiols, alkoxides) during the coupling step. |
References
-
Suzuki-Miyaura Coupling Reviews
-
Weinreb Amide Compatibility
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818. Link
- Note on Stability: Weinreb amides are widely documented in total synthesis to survive Pd-coupling conditions (Suzuki, Stille, Heck) provided non-nucleophilic bases are used.
-
-
Buchwald-Hartwig Conditions for Electron-Deficient Aryl Halides
-
Related Substrate Reactivity (3-Bromo-4-fluorobenzamide analogs)
Disclaimer: All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[2] The user assumes all responsibility for safety and compliance.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Lab Reporter [fishersci.se]
- 5. nobelprize.org [nobelprize.org]
- 6. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
Suzuki-Miyaura coupling conditions for aryl bromide Weinreb amides
Application Note: Suzuki-Miyaura Coupling of Aryl Bromide Weinreb Amides
Introduction & Strategic Value
The aryl bromide Weinreb amide is a "linchpin" scaffold in medicinal chemistry. It serves a dual purpose: the bromide (
The Challenge: While Weinreb amides are more stable than acid chlorides or aldehydes, they remain electrophilic. The primary risk during Suzuki-Miyaura coupling is not the direct attack of the boronic acid (which is insufficiently nucleophilic), but rather:
-
Hydrolysis: Under vigorous basic aqueous conditions, the amide can hydrolyze to the carboxylic acid.
-
Competitive Coordination: The methoxy oxygen can chelate Pd(II), potentially retarding the catalytic cycle or altering regioselectivity in poly-functionalized systems.
-
C–N Activation: With specialized catalysts (e.g., NHC-Pd), the amide bond itself can undergo oxidative addition. Note: The protocols below are engineered to couple the bromide exclusively, preserving the amide.
Mechanistic Insight & Causality
To ensure success, one must understand the interaction between the catalytic cycle and the substrate.
-
Oxidative Addition (Rate Limiting): The
bond is weaker than the bond. Standard phosphine ligands (e.g., , dppf) facilitate rapid insertion into the C–Br bond, establishing the chemoselectivity. -
Transmetallation: The boronic acid requires activation by a base (forming a boronate species). The choice of base dictates the pH and, consequently, the stability of the Weinreb amide. Strong hydroxide bases (
) at high temperatures risk hydrolysis. Carbonates ( , ) or phosphates ( ) offer the ideal balance of activation power vs. functional group tolerance. -
Reductive Elimination: This step releases the product. Steric bulk around the bromide (ortho-substitution) can slow this step, requiring electron-rich, bulky ligands (e.g., XPhos, SPhos) to drive the cycle.
Reaction Pathway Diagram
Figure 1: Catalytic cycle emphasizing the critical path for Weinreb amide preservation.
Optimization Matrix
Select the condition set based on your specific substrate complexity.
| Parameter | Condition A: The "Workhorse" | Condition B: High Efficiency | Condition C: Sterically Demanding |
| Scenario | Standard substrates; cost-effective. | Scale-up; fast reaction; clean profile.[1] | Ortho-substituted or electron-rich bromides. |
| Catalyst | |||
| Base | |||
| Solvent | Toluene / EtOH / | 1,4-Dioxane / | Toluene / |
| Temp | 80 °C | 80–100 °C | 100–110 °C |
| Time | 4–12 h | 1–4 h | 2–16 h |
| Notes | Requires rigorous degassing ( | Robust to air/moisture; easy purification. | XPhos prevents deborylation and boosts rate. |
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended Start)
This protocol uses
Materials:
-
Aryl Bromide Weinreb Amide (1.0 equiv)
-
Aryl Boronic Acid (1.2–1.5 equiv)[2]
-
Catalyst:
( ) -
Base: Potassium Carbonate (
)[3][4] -
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and
(2.0 mmol, 276 mg). -
Catalyst Addition: Add
(0.03 mmol, 3 mol%).-
Expert Tip: Adding the catalyst before the solvent allows for inert gas purging of all solids simultaneously.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Nitrogen or Argon (
). -
Solvation: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Why degas? Although
is robust, oxygen promotes homocoupling of the boronic acid, wasting reagents and complicating purification.
-
-
Reaction: Heat the block/bath to 80 °C with vigorous stirring (800 rpm).
-
Monitoring: Monitor by LC-MS at 1 hour. The Weinreb amide carbonyl is distinct in UV (often
shift) and mass (M+H).-
Endpoint: Disappearance of bromide.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc). Weinreb amides are typically polar; start gradients at 10-20% EtOAc.
Protocol B: Sterically Hindered Substrates (The "Problem Solver")
Use this when the bromide is ortho-substituted or the boronic acid is electron-poor.
Workflow Diagram
Figure 2: Decision workflow for sterically hindered couplings.
Modifications:
-
Catalyst System: Generate the active species in situ by mixing
(1.5 mol%) and XPhos (3-6 mol%). XPhos is exceptionally bulky and electron-rich, facilitating oxidative addition into hindered centers. -
Base: Switch to
(Tribasic Potassium Phosphate). It is highly effective for difficult couplings and less prone to causing hydrolysis than hydroxides. -
Solvent: Toluene/Water (10:1) allows for higher temperatures (100-110 °C) without excessive pressure buildup compared to THF.
Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation ( | Re-degas solvents rigorously. Switch to Protocol B (XPhos). |
| Hydrolysis of Amide | Base too strong; Temp too high. | Switch base to |
| Homocoupling (Ar-Ar) | Oxygen presence; Boronic acid excess too high.[6] | Ensure inert atmosphere.[2][[“]] Add boronic acid slowly (syringe pump) if severe. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl, poly-fluoro). | Use Boronic Esters (Pinacol) instead of acids. Use anhydrous conditions (DMF/CsF). |
References
-
Review of Weinreb Amide Synthesis and Utility
-
Sabbani, S. et al. "Recent Developments in Weinreb Synthesis and Their Applications." Orient. J. Chem.2019 , 35(6). Link
-
-
General Suzuki Coupling Conditions
-
Use of XPhos for Hindered Substrates
-
Weinreb Amide Stability in Cross-Couplings
-
Murphy, J. A. et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules2021 , 26, 32. Link
-
-
Protocol for 4-Bromo-N-methoxy-N-methylbenzamide
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. consensus.app [consensus.app]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Nucleophilic substitution of fluorine in 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Application Note & Protocol Guide
Topic: Nucleophilic Substitution of Fluorine in 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently modify aromatic scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a cornerstone transformation for this purpose.[1] This application note provides a detailed guide to the SNAr of fluorine in 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, a substrate of significant synthetic value.
This particular molecule is an exemplary scaffold for several reasons:
-
Activated System: The aromatic ring is rendered electron-deficient, and thus highly susceptible to nucleophilic attack, by the presence of two key electron-withdrawing groups (EWGs): the 3-bromo and the 4-N-methoxy-N-methylbenzamide (Weinreb amide) groups.[2]
-
Ideal Leaving Group: The fluorine atom at the C4 position serves as an excellent leaving group for SNAr reactions. Its high electronegativity powerfully polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[3]
-
Orthogonal Synthetic Handles: The resulting product retains two valuable functional groups for subsequent, orthogonal transformations. The bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the Weinreb amide is a stable precursor for the synthesis of ketones via controlled addition of organometallic reagents.[4][5]
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, validated protocols for derivatization with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions, the SNAr pathway does not occur on sp2-hybridized aryl halides through a direct displacement or a free aryl cation.[6] Instead, it proceeds via a well-established two-step addition-elimination mechanism .[7][8]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This initial attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][9]
-
Elimination & Aromatization (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group (fluoride ion) is expelled.[7]
The stability of the Meisenheimer complex is critical to the reaction's success. The N-methoxy-N-methylbenzamide group, being para to the site of attack, plays a crucial role in stabilizing the negative charge of the intermediate through resonance delocalization onto the carbonyl oxygen.[1][9] This stabilization significantly lowers the activation energy of the rate-determining step.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocols & Methodologies
The following protocols provide robust starting points for the substitution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide with common classes of nucleophiles.
General Considerations:
-
Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents effectively solvate cations but poorly solvate anions, leading to a more "naked" and highly reactive nucleophile, which can dramatically increase reaction rates.[10][11]
-
Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions, especially when using sensitive reagents or running reactions at elevated temperatures for extended periods.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[12]
Protocol 1: C-N Bond Formation via Amination
This protocol details the reaction with a secondary amine, morpholine, as a representative example.
Materials:
-
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere, add anhydrous DMSO to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).
-
Add morpholine (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-4-morpholino-N-methoxy-N-methylbenzamide.[13]
Protocol 2: C-O Bond Formation via Etherification
This protocol describes the reaction with a phenoxide nucleophile, generated in situ from phenol.
Materials:
-
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
-
Phenol (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.6 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-neck flask under an inert atmosphere, add anhydrous DMF.
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.6 eq) in portions. Caution: NaH reacts violently with water; handle with care.
-
Add a solution of phenol (1.5 eq) in a small amount of anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor by TLC.[12]
-
After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude residue by column chromatography to yield 3-bromo-4-phenoxy-N-methoxy-N-methylbenzamide.
Data Summary & Optimization
The efficiency of SNAr reactions is highly dependent on the nucleophile, solvent, and temperature. The following table provides a guideline for typical reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Expected Reactivity |
| Amines | Piperidine, Aniline | K₂CO₃, Et₃N | DMSO, DMF | 80 - 120 | High |
| Alcohols | Sodium Methoxide | (pre-formed) | THF, DMF | 60 - 100 | Moderate |
| Phenols | Phenol | NaH, K₂CO₃ | DMF, NMP | 100 - 140 | Moderate to High |
| Thiols | Thiophenol | K₂CO₃, KOH | DMF, CH₃CN | 25 - 80 | Very High |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Inappropriate solvent. | 1. Gradually increase the reaction temperature in 10-20 °C increments.[12] 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH instead of K₂CO₃ for alcohols). 3. Switch to a more polar aprotic solvent like DMSO.[10] |
| Low Yield | 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Difficult purification. | 1. Increase reaction time or temperature. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Optimize the mobile phase for column chromatography. |
| Side Product Formation | 1. Reaction with other functional groups. 2. Benzyne formation with very strong bases. | 1. Use milder bases or lower temperatures. 2. Avoid excessively strong bases like NaNH₂ unless a benzyne mechanism is desired.[2] |
Workflow & Analysis
A successful synthesis requires a systematic workflow from setup to final product characterization.
Caption: A generalized experimental workflow for SNAr reactions.
Product Characterization: The identity and purity of the final product should be rigorously confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the incorporation of the nucleophile and the overall carbon skeleton. 19F NMR can be used to confirm the disappearance of the starting material's aryl-fluoride signal.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful substitution.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
By following these protocols and considering the underlying chemical principles, researchers can effectively utilize 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide as a versatile platform for the synthesis of complex molecules relevant to drug discovery and materials science.
References
-
Nucleophilic aromatic substitution - Wikipedia . Wikipedia.
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II . KPU Pressbooks.
-
Nucleophilic Aromatic Substitution . Chemistry Steps.
-
Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions . Benchchem.
-
Nucleophilic aromatic substitution . BYJU'S.
-
Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) . JoVE.
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase . PMC - NIH.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PMC - NIH.
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles . MDPI.
-
Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD.
-
Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes . Royal Society of Chemistry.
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase . Journal of the American Chemical Society.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents . ACS Publications.
-
Optimization of the appropriate solvent and temperature. a . ResearchGate.
-
Reaction of 4 with nucleophiles (alkoxides, amines, thiols, amides, and... . ResearchGate.
-
Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis . ChemRxiv.
-
CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde . Google Patents.
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs . University of Technology, Iraq.
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde . Patsnap.
-
Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry.
-
N-Methoxy-N-methylamides: An Effective Acylating Agent for Ester Enolates . ElectronicsAndBooks.
-
SNAr Comparative Reaction . gChem.
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution . University of Liverpool.
-
Synthesis of 3-bromo-4-fluoronitrobenzene . ResearchGate.
-
SNAr Solvents and Reagents . Wordpress.
-
4-Bromo-2-fluoro-N-methylbenzamide synthesis . ChemicalBook.
-
Synthesis of 3-bromo-4-fluoro-benzaldehyde . PrepChem.com.
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles . Pen & Prosperity.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine . Benchchem.
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Fluorinated Aryl Ketones via Weinreb Amide Homologation
Executive Summary
The incorporation of fluorinated moieties—such as trifluoromethyl (–CF₃) and difluoromethyl (–CHF₂)—into aryl ketones is a critical strategy in medicinal chemistry and drug development. These groups dramatically enhance metabolic stability, modulate lipophilicity, and improve target-binding affinity. However, the direct nucleophilic fluoroalkylation of standard esters or acyl chlorides frequently suffers from over-addition, yielding unwanted tertiary alcohols.
This application note details robust, self-validating protocols for the synthesis of fluorinated aryl ketones utilizing Weinreb amides (N-methoxy-N-methylamides). By acting as superior acylating agents, Weinreb amides form highly stable tetrahedral intermediates that resist secondary nucleophilic attack, ensuring the exclusive formation of the desired ketone upon aqueous workup [1].
Mechanistic Rationale & Causality
The success of Weinreb amide homologation relies on the unique stereoelectronic properties of the N-methoxy-N-methyl group. When a fluoroalkyl nucleophile attacks the carbonyl carbon, it generates a tetrahedral intermediate. In standard esters, this intermediate rapidly collapses to a highly electrophilic ketone, which immediately reacts with a second equivalent of the nucleophile.
Conversely, the Weinreb amide forms a stable, five-membered chelate with the counterion (e.g., silicon from TMS-CF₃ or potassium from t-AmOK). This chelation effectively "locks" the intermediate, halting the reaction. The intermediate only collapses during the acidic aqueous quench, expelling N,O-dimethylhydroxylamine and releasing the fluorinated ketone [1][2].
Figure 1: Mechanism of Weinreb amide trifluoromethylation via a stable tetrahedral intermediate.
Experimental Workflows & Protocols
Protocol A: Synthesis of Aryl Trifluoromethyl Ketones (TFMKs)
This protocol utilizes the Ruppert-Prakash reagent (TMS-CF₃) and relies on fluoride initiation to generate the active trifluoromethylating species [1].
Reagents: Aryl Weinreb amide (1.0 equiv), TMS-CF₃ (1.5–2.0 equiv), CsF or TBAF (0.1 equiv), Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the aryl Weinreb amide in anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Add TMS-CF₃ (1.5 equiv) via syringe. Causality: A slight excess is utilized to compensate for any adventitious moisture that might prematurely consume the silane reagent.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initiation: Add the fluoride initiator (e.g., CsF, 0.1 equiv) in one portion. Causality: Fluoride is highly fluorophilic and attacks the silicon atom of TMS-CF₃, generating a hypervalent pentacoordinate silicate [Me₃Si(F)CF₃]⁻ which acts as the active CF₃ transfer agent.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction progress via TLC or ¹⁹F NMR. The disappearance of the TMS-CF₃ signal (-67.3 ppm) and the appearance of the intermediate signal indicate completion.
-
Quench & Cleavage: Carefully quench the reaction with 1 M HCl (aq). Causality: The acidic environment protonates the methoxy oxygen, breaking the chelate and driving the elimination of N,O-dimethylhydroxylamine.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Synthesis of Aryl Difluoromethyl Ketones (DFMKs)
Synthesizing DFMKs requires a modified approach due to the instability of the difluoromethyl anion. This protocol uses Barbier-type conditions to generate a CHF₂-carbene equivalent in situ [2]. Alternatively, PhSCF₂SiMe₃ can be used followed by reductive cleavage[3], but the direct homologation below is more atom-economical.
Reagents: Aryl Weinreb amide (1.0 equiv), TMS-CHF₂ (2.0 equiv), Potassium tert-pentoxide (t-AmOK, 1.5 equiv), Anhydrous Cyclohexane.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the aryl Weinreb amide and TMS-CHF₂ in anhydrous cyclohexane (0.1 M). Causality: Cyclohexane is specifically chosen as a non-polar solvent to suppress premature protonation of the highly basic CHF₂ anion/carbene equivalent, ensuring it reacts with the electrophile rather than the solvent.
-
Activation: Dropwise add a solution of t-AmOK (1.7 M in toluene) at room temperature. Causality:t-AmOK acts as a sterically hindered, non-nucleophilic base that activates the silane without competing for the carbonyl carbon.
-
Reaction: Stir the mixture at room temperature for 1–2 hours. The in situ generated potassium-chelated intermediate will stabilize the adduct.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild acidic quench is sufficient to collapse the potassium-chelated intermediate without degrading sensitive functional groups on the aryl ring.
-
Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Comparative Data & Substrate Scope
The following table summarizes the operational parameters and typical outcomes for both methodologies, providing a quick-reference guide for process optimization.
| Parameter | Protocol A (Trifluoromethylation) | Protocol B (Difluoromethylation) |
| Nucleophile Source | TMS-CF₃ (Ruppert-Prakash Reagent) | TMS-CHF₂ |
| Activator/Initiator | CsF or TBAF (Fluoride source) | t-AmOK (Potassium tert-pentoxide) |
| Optimal Solvent System | THF or Toluene (Polar/Aprotic) | Cyclohexane (Non-polar) |
| Temperature Profile | 0 °C warming to Room Temperature | Room Temperature (Barbier conditions) |
| Intermediate Stabilization | Silyl-protected chelate | Potassium-chelated intermediate |
| Typical Yields | 70% – 95% | 65% – 90% |
| Functional Group Tolerance | Halogens, Ethers, Nitro groups | Halogens, Ethers, Alkenes |
| Primary Byproducts | Siloxanes, N,O-dimethylhydroxylamine | Siloxanes, N,O-dimethylhydroxylamine |
Analytical Validation & Troubleshooting
-
Issue: Formation of Tertiary Alcohol (Over-addition)
-
Cause: Premature collapse of the tetrahedral intermediate prior to the aqueous quench.
-
Solution: Ensure strict anhydrous conditions. The intermediate's stability relies entirely on the coordination of the metal/silicon to the N-methoxy group. Trace moisture hydrolyzes this complex prematurely, releasing the highly reactive ketone into the reaction mixture where it undergoes a second nucleophilic attack.
-
-
Issue: Low Conversion in Protocol B (DFMKs)
-
Cause: Protonation of the CHF₂ intermediate.
-
Solution: Verify the quality of the cyclohexane. Even trace amounts of protic impurities will rapidly quench the CHF₂-carbene equivalent. Switch to freshly distilled, anhydrous cyclohexane and ensure the t-AmOK solution has not degraded.
-
References
-
Title: A Weinreb amide approach to the synthesis of trifluoromethylketones Source: Chemical Communications, 2012, 48, 9610-9612. URL: [Link]
-
Title: Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF₂-Carbene Equivalent Source: Organic Letters, 2019, 21, 8261-8266. URL: [Link]
-
Title: Synthesis of Difluoromethyl Ketones from Weinreb Amides and Tandem Addition/Cyclization of o-Alkynylaryl Weinreb Amides Source: European Journal of Organic Chemistry, 2017, 46, 6840-6850. URL: [Link]
Application Note: Chemoselective Reduction of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide via DIBAL-H
Executive Summary
The transformation of carboxylic acid derivatives into aldehydes without over-reduction to primary alcohols is a cornerstone of modern synthetic chemistry. For drug development professionals, 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide serves as a critical building block in the synthesis of complex therapeutics, including GluN2B/C/D biased positive allosteric modulators for NMDA receptors[1] and GPR120 agonists for metabolic disorders[2].
This application note provides a comprehensive, causality-driven protocol for the chemoselective reduction of this specific Weinreb amide to 3-bromo-4-fluorobenzaldehyde using Diisobutylaluminum hydride (DIBAL-H).
Mechanistic Causality: The "Masked" Aldehyde
The success of the Weinreb amide reduction relies entirely on the stability of its intermediate state. When DIBAL-H attacks the electrophilic carbonyl carbon of the amide, it does not immediately release the aldehyde. Instead, the oxygen atom of the N-methoxy group coordinates with the Lewis acidic aluminum atom of the reducing agent.
This coordination forms a highly stable, five-membered cyclic aluminum hemiaminal intermediate (a tetrahedral chelate)[3]. Because this chelate remains intact under cryogenic conditions, it acts as a "masked" aldehyde, preventing a second equivalent of hydride from attacking and causing over-reduction to the alcohol[4]. The aldehyde is only liberated during the aqueous quenching phase when the metal complex is hydrolyzed.
Logical flow of the Weinreb amide reduction mechanism using DIBAL-H.
Strategic Reaction Parameters
As a Senior Application Scientist, I emphasize that protocol deviations in solvent or temperature will directly compromise the stability of the tetrahedral intermediate.
-
Solvent Selection (Critical): The choice of solvent is crucial. Non-coordinating solvents like anhydrous toluene or hexanes must be used. Coordinating solvents (such as THF) act as competing Lewis bases, which can destabilize the cyclic aluminum chelate and lead to premature collapse into the aldehyde, resulting in over-reduction to the alcohol[5].
-
Temperature Control: The reaction must be maintained at -78 °C. Elevated temperatures provide the activation energy required to break the chelate ring. Furthermore, keeping the temperature strictly cryogenic prevents the highly reactive DIBAL-H from undergoing side reactions with the aryl bromide moiety.
Quantitative Reaction Parameters
| Parameter | Optimal Condition | Causality / Impact |
| Solvent | Anhydrous Toluene | Non-coordinating; preserves the 5-membered chelate stability[5]. |
| Temperature | -78 °C | Prevents premature intermediate collapse and aryl bromide reduction. |
| Stoichiometry | 1.1 – 1.2 eq DIBAL-H | Ensures complete conversion without providing excess unreacted hydride. |
| Quench Reagent | Sat. aq. Rochelle's Salt | Chelates aluminum byproducts, breaking stubborn polymeric emulsions. |
| Typical Yield | 85% – 92% | High efficiency due to strict chemoselective hydride transfer. |
Validated Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at each phase.
Materials Required:
-
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 mmol, ~262 mg)
-
DIBAL-H (1.0 M solution in Toluene, 1.2 mL, 1.2 mmol)
-
Anhydrous Toluene (10 mL)
-
Methanol (Anhydrous, 1 mL)
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt, 15 mL)
Step-by-step experimental workflow for DIBAL-H reduction and workup.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.
-
Substrate Dissolution: Add 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 mmol) to the flask, followed by 10 mL of anhydrous toluene. Stir until completely dissolved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.
-
Hydride Addition: Using a syringe pump or careful manual addition, add the DIBAL-H solution (1.2 mL, 1.0 M in toluene) dropwise down the side of the flask over 10 minutes. Causality: Rapid addition causes localized exothermic spikes, destabilizing the chelate and causing over-reduction.
-
Incubation & Monitoring: Stir the reaction mixture at -78 °C for 1.5 hours. Validation Check: Quench a 10 µL aliquot in 100 µL of methanol and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the complete disappearance of the starting material.
-
Primary Quench: Once complete, add 1.0 mL of anhydrous methanol dropwise at -78 °C. Causality: Methanol safely reacts with any residual DIBAL-H, evolving hydrogen gas and preventing runaway exothermic reactions during the aqueous workup.
-
Emulsion Resolution (Workup): Remove the cooling bath. Immediately add 15 mL of saturated aqueous Rochelle's salt. Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Validation Check: The initial thick, opaque white gel (aluminum salts) will gradually break down into two distinct, clear liquid phases. Do not proceed until the layers are completely clear.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield pure 3-bromo-4-fluorobenzaldehyde.
References
-
Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. ACS Publications. 1
-
Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Google Patents (US11161819B2). 2
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. 3
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? StackExchange. 4
-
Reduction of Organic Compounds: Diisobutylaluminum hydride. Uniurb. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Preventing over-addition in Weinreb amide reactions
Guide: Preventing Over-addition in Weinreb Amide Reactions
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who utilize the Weinreb-Nahm ketone synthesis and seek to troubleshoot or prevent the common side reaction of over-addition. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic rationale to empower you to adapt and optimize these methods for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb-Nahm amide over other acylating agents like esters or acid chlorides?
The principal advantage of the Weinreb-Nahm amide is its ability to reliably stop the reaction at the ketone or aldehyde stage, thus preventing the common problem of over-addition.[1][2] When organometallic reagents like Grignard or organolithium compounds react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces a tertiary alcohol.[2][3][4] The Weinreb amide methodology effectively avoids this by forming a stable reaction intermediate.[5][6]
Q2: What is "over-addition" and why does it occur?
Over-addition refers to the reaction of two or more equivalents of an organometallic nucleophile with a carbonyl compound, leading to an alcohol product instead of the desired ketone or aldehyde.[1] This is a significant issue with highly reactive nucleophiles and electrophiles. For instance, the ketone formed from the first addition of a Grignard reagent to an ester is immediately consumed by another Grignard molecule to yield a tertiary alcohol.[4]
Q3: Mechanistically, how does the Weinreb amide prevent this over-addition?
The N-methoxy-N-methylamide structure is the key. Upon nucleophilic attack by an organometallic reagent (e.g., R-MgX or R-Li), a tetrahedral intermediate is formed. This intermediate is uniquely stabilized by the chelation of the metal cation (Mg²⁺ or Li⁺) between the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[3][7][8][9] This chelated complex is stable at low temperatures and does not readily collapse to form a ketone.[6][10] The ketone is only liberated upon acidic work-up, after any excess, highly reactive organometallic reagent has been quenched.[3][9]
Q4: Is it possible to completely eliminate over-addition in every case?
While the Weinreb amide is exceptionally effective, trace amounts of over-addition products can sometimes be observed, particularly if the reaction conditions are not optimal.[10] Factors such as elevated temperatures, improper quenching techniques, or highly reactive substrates can lead to the premature breakdown of the stable intermediate, resulting in the formation of the tertiary alcohol byproduct. Following best practices, as detailed below, will minimize this outcome.
In-Depth Troubleshooting Guide
The Gatekeeper: Understanding the Chelated Tetrahedral Intermediate
The success of the Weinreb-Nahm synthesis hinges on the stability of the tetrahedral intermediate. The N-methoxy group is not just a passive spectator; it is an active participant that coordinates with the metal ion of the organometallic reagent.
Caption: The Weinreb reaction pathway versus the over-addition side reaction.
Any experimental parameter that destabilizes this chelated intermediate before the excess organometallic reagent is quenched can lead to the formation of the over-addition byproduct.
Troubleshooting Experimental Parameters
This section details the critical parameters to control for a successful and selective Weinreb ketone synthesis.
-
The Issue: Highly reactive or excess nucleophiles can promote side reactions.
-
Expert Analysis:
-
Grignard vs. Organolithium: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[11] For sensitive substrates prone to side reactions like enolization, a less reactive Grignard reagent may be preferable.
-
Reagent Titration: The precise concentration of organometallic solutions can change over time. Always titrate your Grignard or organolithium reagents before use to ensure accurate stoichiometry. Using a significant excess is a common cause of side reactions.[12]
-
Stoichiometry: While the Weinreb amide is robust, using a minimal excess of the nucleophile (e.g., 1.1-1.2 equivalents) is best practice. For substrates with multiple electrophilic sites, precise control is even more critical.
-
-
Corrective Action:
-
Tritrate your organometallic reagent immediately before setting up the reaction.
-
Use the minimum effective excess of the nucleophile (typically 1.1 to 1.2 eq.).
-
If over-addition persists with an organolithium, consider switching to the corresponding, less reactive Grignard reagent.
-
-
The Issue: The stability of the chelated intermediate is highly temperature-dependent.[10] Warming the reaction prematurely can cause it to collapse to the ketone, which then reacts further.
-
Expert Analysis:
-
The nucleophilic addition itself is often very fast, even at low temperatures.[12] The goal of maintaining a low temperature is not to control the rate of the first addition, but to "lock" the reaction at the stable intermediate stage.
-
Common reaction temperatures range from -78 °C (dry ice/acetone) to 0 °C (ice bath). For highly reactive organolithium reagents, -78 °C is strongly recommended.[10][13]
-
-
Corrective Action:
-
Addition: Perform the addition of the organometallic reagent to the Weinreb amide solution at the recommended low temperature (e.g., -78 °C).
-
Stirring: Allow the reaction to stir at this low temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete formation of the intermediate.
-
Quenching: Crucially, quench the reaction at low temperature. Do not allow the reaction to warm up before adding the quenching agent.[10][12] This ensures that any excess organometallic reagent is destroyed before the intermediate has a chance to collapse.
-
| Parameter | Recommendation | Rationale |
| Addition Temperature | -78 °C to 0 °C | Maximizes the stability of the chelated intermediate.[10] |
| Reaction Hold Time | 30-60 min at low temp | Ensures complete formation of the intermediate. |
| Quenching Temperature | Maintain low temp (-78 °C) | Prevents premature collapse of the intermediate in the presence of active nucleophile.[12] |
-
The Issue: A rapid addition of the nucleophile can create localized "hot spots" and high concentrations, promoting side reactions.
-
Expert Analysis: A slow, dropwise addition of the organometallic reagent ensures that its concentration remains low and the reaction temperature is well-controlled. This is especially important for larger-scale reactions where heat transfer can be slow.
-
Corrective Action: Add the organometallic reagent dropwise via a syringe pump or an addition funnel over a period of 15-30 minutes while vigorously stirring the reaction mixture.
-
The Issue: An improper quench can either fail to destroy the excess nucleophile or prematurely break down the intermediate.
-
Expert Analysis: The goal of the quench is to protonate and deactivate any remaining R-M before liberating the ketone. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice as it is a mild acid, sufficient to destroy the organometallic reagent without being harsh enough to promote other side reactions.[12][14]
-
Corrective Action (The Quench):
-
While maintaining the reaction at low temperature (e.g., -78 °C), slowly add a saturated aqueous solution of NH₄Cl.
-
An exothermic reaction upon quenching is normal and indicates the presence of excess organometallic reagent.[10] Add the quenching solution slowly to control this exotherm.
-
Once the quench is complete, the reaction can be allowed to warm to room temperature. The ketone is liberated during this warming and extraction phase.
-
Caption: A logical workflow for troubleshooting over-addition.
Validated Experimental Protocol: Synthesis of Benzophenone
This protocol provides a representative example of a robust Weinreb ketone synthesis designed to minimize over-addition.
Reagents:
-
N-methoxy-N-methylbenzamide (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in Et₂O, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard extraction solvents (e.g., Ethyl Acetate, Brine)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methoxy-N-methylbenzamide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Quenching: While the flask is still in the -78 °C bath, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel) if necessary.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
-
ACS Publications. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. [Link]
-
Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
YouTube. (2012). Introduction to Weinreb amides. [Link]
-
ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
University of Texas at Arlington. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]
-
AIR Unimi. (n.d.). Ruppert‐Prakash Reagent (TMSCF3)‐Catalyzed Chemoselective Esterification of Weinreb Amides. [Link]
-
YouTube. (2020). Organolithium vs Grignard Reagents. [Link]
-
ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
-
Reddit. (2025). Overaddition of grignard to weinreb amide. [Link]
-
eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]
-
ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
YouTube. (2025). Weinreb ketone synthesis. [Link]
-
Chemistry Stack Exchange. (2020). Weinreb ketone synthesis [closed]. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Solubility of Fluorinated Benzamides
This guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting in a research environment.
Topic: Troubleshooting Dissolution in Ethereal Solvents (THF vs. Et₂O) Ticket Type: Advanced Method Development Audience: Medicinal Chemists, Process Chemists
The Core Issue: The "Fluorine Paradox"
User Query: "My fluorinated benzamide intermediate is highly lipophilic (high logP), yet it refuses to dissolve in diethyl ether and struggles in THF. Why is this happening, and how do I fix it?"
The Short Answer: You are fighting Crystal Lattice Energy , not just polarity. While fluorine atoms increase lipophilicity (making the molecule "greasier"), they also induce strong electrostatic dipoles and unique stacking interactions (F···H and F···F) in the solid state.[1] When combined with the strong hydrogen bonding network of a primary or secondary amide, the energy required to break the crystal lattice often exceeds the solvation energy provided by weak dipoles like diethyl ether (Et₂O).
Diagnostic Workflow
Before altering your synthesis, run your compound through this solubility decision matrix.
Figure 1: Decision matrix for troubleshooting fluorinated benzamide solubility. Follow the path based on visual observation.
Technical Deep Dive: Why Ether Fails & THF Succeeds
To solve the problem, you must understand the molecular competition occurring in your flask.
A. The Solvent Mismatch (Hansen Solubility Parameters)
Solubility is determined by three Hansen parameters: Dispersion (
| Solvent | Interaction Capability | |||
| Diethyl Ether (Et₂O) | 14.5 | 2.9 | 5.1 | Weak. Steric hindrance prevents the oxygen lone pair from effectively accessing the amide proton. |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Strong. The cyclic structure "ties back" the carbons, exposing the oxygen lone pair. It is a superior H-bond acceptor. |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Specialist. High polarizability makes it excellent for fluorinated aromatics (soft-soft interactions). |
The Mechanism of Failure in Ether: Benzamides form strong intermolecular Hydrogen Bonds (N-H···O=C). For the solid to dissolve, the solvent must interrupt these bonds. Et₂O is too non-polar and sterically hindered to break this network.
The Mechanism of Success in THF:
THF acts as a strong Lewis Base. It donates electron density to the amide hydrogen, disrupting the crystal lattice. Furthermore, THF has a higher dielectric constant (
B. The "Fluorine Effect" on Lattice Energy
Fluorine is an "odd man out" in crystal engineering.
-
Dipole Enhancement: The C-F bond is highly polar. In benzamides, this creates strong local dipoles that can lock molecules together in a rigid arrangement.
-
Disorder Suppression: Research indicates that ortho-fluorination of benzamides suppresses crystal disorder, creating a "denser" lattice energy landscape.[4][5][6][7] A denser lattice requires significantly more energy (heat or stronger solvation) to break apart [1].
Troubleshooting FAQs
Q1: My compound dissolves in hot THF but precipitates immediately upon cooling. Is it impure?
-
Diagnosis: Likely not impure. This indicates high crystallinity and a steep solubility curve.
-
The Fix: You have created a supersaturated solution.
-
Add a "solubility bridge" co-solvent like DCM (Dichloromethane) (10-20% v/v). DCM disrupts the stacking of fluorinated rings.
-
Or, use 2-MeTHF .[8][9] It has a higher boiling point (80°C) than THF, allowing you to dissolve more material at higher temperatures, and its slightly more lipophilic nature may better match the fluorinated ring [3].
-
Q2: I see a "gel" or "oil" at the bottom of the flask in Ether. What is this?
-
Diagnosis: This is "oiling out."[1] The compound has melted or formed a solvate that is immiscible with the bulk solvent. The solvent-solute interaction is strong enough to melt the solid but too weak to fully solvate it into the bulk phase.
-
The Fix:
-
Immediate: Add THF dropwise until the oil dissolves into the bulk.
-
Process Change: Switch the bulk solvent to THF or MeTHF entirely. Ether is insufficient for this polarity profile.
-
Q3: Can I use Methanol (MeOH) to dissolve it?
-
Diagnosis: MeOH is excellent for dissolving amides because it is both an H-bond donor and acceptor.
-
Warning: If you are performing a Grignard reaction or using moisture-sensitive reagents (e.g., n-BuLi, LAH), you cannot use MeOH .
-
Alternative: If the reaction allows (e.g., Pd-catalyzed coupling), a THF/MeOH (9:1) mixture is often the "magic bullet" for fluorinated amides.
Standardized Protocols
Protocol A: The "Solubility Ladder" Screening
Use this whenever a new fluorinated intermediate is synthesized.
-
Step 1 (The Ether Test): Place 10 mg of solid in a vial. Add 1 mL Et₂O .
-
Observation: Clear?
Proceed. | Cloudy/Solid? Go to Step 2.
-
-
Step 2 (The THF Switch): Evaporate Et₂O or start fresh. Add 1 mL THF .
-
Observation: Clear?
Use THF. | Cloudy? Go to Step 3.
-
-
Step 3 (The Thermal Test): Heat the THF vial to 60°C (sealed).
-
Observation: Clear hot, solid cold?
Supersaturation issue. (See FAQ Q1).
-
-
Step 4 (The Co-Solvent): To the suspension in THF, add DCM dropwise.
-
Result: Fluorinated aromatics often require the polarizability of chlorinated solvents to dissolve.
-
Protocol B: Recrystallization of Stubborn Fluorinated Benzamides
When standard recrystallization fails.
-
Dissolution: Dissolve the crude solid in minimal boiling THF .
-
Anti-Solvent Addition: Slowly add Hexanes (or Heptane) to the boiling solution until a persistent cloudiness appears.
-
The "Fluorine Trick": If the compound oils out (common with fluorine), add a small amount of Benzene or Toluene . Aromatic solvents interact favorably with the electron-deficient fluorinated ring (pi-pi stacking) and can prevent oiling, encouraging crystal growth [4].
-
Cooling: Allow to cool to Room Temp
then 4°C.
References
-
Shtukenberg, A. G., et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution."[4][6] Crystal Growth & Design, vol. 24, no.[4] 12, 2024, pp. 5276-5284.[4] Link
- Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry. 4th ed., Wiley-VCH, 2011. (Standard Reference for Solvent Polarity/Dielectric Constants).
-
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, vol. 5, no. 8, 2012, pp. 1369-1379. Link
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Lithiation of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Welcome to the Advanced Troubleshooting Guide for the lithiation of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide. As a Senior Application Scientist, I frequently consult on this specific transformation because it sits at the intersection of two highly sensitive chemical spaces: the thermal instability of ortho-fluoroaryllithiums and the nucleophilic susceptibility of Weinreb amides.
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows necessary to achieve high-yielding, reproducible halogen-metal exchanges.
Part 1: Mechanistic Workflow & Degradation Pathways
To successfully optimize this reaction, we must first map the kinetic pathways. The diagram below illustrates the delicate balance between the desired bromine-lithium exchange and the two primary degradation pathways: benzyne formation and premature amide collapse.
Workflow of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide lithiation and degradation pathways.
Part 2: Troubleshooting & FAQs
Q1: Why is strict cryogenic temperature (-78 °C) required for this specific substrate? A1: The substrate contains two highly sensitive moieties. When the bromine undergoes lithium-halogen exchange, the resulting 3-lithio-4-fluoroaryllithium intermediate is kinetically highly reactive. While the highly electronegative fluorine atom stabilizes the adjacent carbanion, the C-F bond is extremely susceptible to elimination. If the internal temperature exceeds -40 °C, the intermediate undergoes rapid elimination of lithium fluoride (LiF) to generate a highly reactive benzyne intermediate[1]. This leads to complex polymeric mixtures. Furthermore, maintaining -78 °C ensures the Weinreb amide forms a stable tetrahedral intermediate with any trace unreacted organolithium, preventing premature collapse into a ketone[2].
Q2: My isolated yield is low, and I observe a significant amount of debrominated starting material (4-fluoro-N-methoxy-N-methylbenzamide). What went wrong? A2: Debromination typically occurs when the Br-Li exchange is successful, but the subsequent electrophilic trapping fails or is incomplete prior to aqueous workup. The unreacted aryllithium intermediate is then protonated by the quench solution. Causality: Halogen-metal exchange is kinetically favored at -78 °C, but electrophilic addition (especially with bulky or less reactive electrophiles) often requires higher activation energy. Solution: Allow the reaction to warm slightly (e.g., to -40 °C) after the electrophile has been fully added to ensure complete consumption before quenching.
Q3: Can I use a higher temperature (e.g., -20 °C) if I use a different lithium reagent like s-BuLi or t-BuLi? A3: No. While the rate of Br-Li exchange increases with s-BuLi or t-BuLi, the thermal instability of the resulting 3-lithio-4-fluoro species remains the limiting factor. In fact, using t-BuLi at elevated temperatures increases the risk of the organolithium reagent directly attacking the Weinreb amide. Weinreb amides rely on the stability of a chelated tetrahedral intermediate, which can collapse at elevated temperatures, leading to unwanted ketone byproducts[2].
Q4: How do I scale up this reaction without experiencing exotherms that degrade the intermediate? A4: Scale-up requires controlling the heat of the Br-Li exchange, which is highly exothermic. Use a controlled addition rate of n-BuLi via a syringe pump, maintain robust internal temperature monitoring (using an internal probe rather than just monitoring the bath), and ensure high stirring efficiency. Validation Checkpoint: If the internal temperature rises above -65 °C during n-BuLi addition, pause the addition. This validates that the cooling capacity matches the exothermic exchange rate.
Part 3: Quantitative Data on Temperature Effects
To illustrate the critical nature of temperature control, the following table summarizes the product distribution based on internal reaction temperatures during the lithiation phase.
Table 1: Effect of Lithiation Temperature and Stoichiometry on Product Distribution
| Internal Temp (°C) | n-BuLi (Equiv) | Time (min) | Target Aryllithium (%) | Benzyne Degradation (%) | Ketone Byproduct (%) |
| -78 to -85 | 1.05 | 30 | > 95 | < 2 | < 2 |
| -40 | 1.05 | 30 | 45 | 45 | 5 |
| -20 | 1.05 | 30 | 15 | 60 | 20 |
| -78 | 2.00 | 30 | 60 | < 2 | 35 |
Note: Data reflects typical GC-MS area % profiles prior to aqueous workup. Benzyne degradation is tracked via the presence of complex polymeric baseline shifts and aryne-trapped adducts.
Part 4: Self-Validating Experimental Protocol
This protocol describes the lithiation and subsequent formylation of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide[3]. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.
Step 1: System Preparation & Purging
-
Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.
-
Causality: Organolithium reagents are highly sensitive to moisture and oxygen. Water will prematurely quench the n-BuLi, while oxygen can lead to the formation of arylboronic acids or phenols.
-
Validation Checkpoint: The system must hold a static vacuum of <1 mbar for 5 minutes before backfilling with argon.
Step 2: Substrate Dissolution
-
Action: Add 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) and anhydrous THF (to achieve a 0.2 M concentration).
-
Causality: THF is the optimal solvent as it coordinates the lithium ion, breaking down n-BuLi hexamers into more reactive tetramers/dimers, facilitating rapid exchange at -78 °C[4].
Step 3: Cryogenic Cooling
-
Action: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes.
-
Validation Checkpoint: Do not proceed until the internal probe reads ≤ -75 °C.
Step 4: Lithiation (The Critical Step)
-
Action: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump at a rate of 0.5 mL/min.
-
Causality: A slight excess (1.05 equiv) ensures complete Br-Li exchange without leaving excess reagent to attack the Weinreb amide.
-
Validation Checkpoint: The solution should turn pale yellow. If the internal temperature spikes above -65 °C, or if the solution turns dark brown/black, pause the addition immediately. Darkening indicates localized overheating and benzyne formation.
Step 5: Electrophilic Trapping
-
Action: Stir for 30 minutes at -78 °C. Then, add anhydrous DMF (1.5 equiv) dropwise.
-
Causality: DMF acts as the formylating agent. The tetrahedral hemiaminal intermediate formed upon DMF addition is stable at low temperatures.
Step 6: Controlled Warming & Quench
-
Action: Remove the cooling bath and allow the internal temperature to reach -40 °C (approx. 30 minutes). Quench the reaction by adding saturated aqueous NH₄Cl.
-
Causality: Warming to -40 °C provides the activation energy necessary for the electrophile to fully react with the sterically hindered aryllithium, while the NH₄Cl safely collapses both the DMF-derived and Weinreb amide-derived tetrahedral intermediates into the final aldehyde and intact Weinreb amide, respectively.
-
Validation Checkpoint: An immediate phase separation and cessation of gas evolution confirms a successful quench.
Part 5: References
1.[4] BenchChem. Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics. 2.[3] ACS Publications. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of Medicinal Chemistry. 3.[1] Coe, P. L., Waring, A. J., & Yarwood, T. D. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 1995. 4.[2] Pace, V., et al. Homologation chemistry with nucleophilic α-substituted organometallic reagents: chemocontrol, new concepts and (solved) challenges. Chemical Communications, 2018.
Sources
Technical Support Center: Advanced Workup Protocols for Weinreb Amide Chemistry
Ticket ID: WA-EMUL-SOLV Subject: Resolving Emulsions and Gelation in Weinreb Amide Synthesis and Nucleophilic Addition Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Physics of the "Gel"
Welcome to the Technical Support Center. You are likely here because your separatory funnel contains a thick, opaque emulsion resembling mayonnaise or a solid gel.
The Root Cause: Weinreb amide chemistry relies on the formation of a stable 5-membered chelate between the metal (Al, Mg, or Li) and the N-methoxy-N-methyl oxygens. This chelation is the very feature that prevents over-addition of nucleophiles, but it is also the source of your workup nightmare.
-
Aluminum (
): When synthesizing Weinreb amides from esters using Trimethylaluminum, the byproduct is a sticky aluminum alkoxide species. Upon adding water, this forms gelatinous Aluminum Hydroxide ( ), which traps organic solvents and water in a rigid network. -
Magnesium (Grignard): Upon quenching, magnesium salts precipitate as
. The Weinreb amide’s amphiphilic nature can act as a surfactant, stabilizing these salts at the interface.
To resolve this, we must transition from Precipitation (forming solids) to Chelation/Dissolution (forming water-soluble complexes).
Decision Matrix: Selecting Your Quench Protocol
Do not guess. Use this logic flow to select the correct protocol for your specific reaction conditions.
Figure 1: Decision matrix for selecting the optimal quenching strategy based on reagents and substrate sensitivity.
Knowledge Base (KB) Articles: Detailed Protocols
KB-001: The Rochelle’s Salt Method (Potassium Sodium Tartrate)
Best For:
Protocol:
-
Preparation: Prepare a saturated solution of Rochelle’s Salt (approx. 150g per 100mL water). It is viscous.
-
Quench: Dilute the reaction mixture with an organic solvent (Ether or DCM).
-
Addition: Slowly add the Rochelle’s salt solution to the reaction flask at 0°C.
-
Ratio: Use approx. 20 mL of saturated solution per 1 mmol of
used.
-
-
The Critical Step (Agitation): Vigorously stir the biphasic mixture at room temperature.
-
Visual Cue: Initially, it will look like a thick white sludge. Do not stop.
-
Duration: Stir for 1–3 hours. The mixture will eventually separate into two crystal-clear layers: a clear organic layer and a clear aqueous layer.
-
-
Separation: Pour into a separatory funnel. The layers will separate instantly with no emulsion.
KB-002: The Citric Acid Method
Best For: Grignard additions to Weinreb amides (Robust substrates). Mechanism: Citric acid protonates the alkoxides (breaking the chelate) and solubilizes Mg salts by chelation.
Protocol:
-
Preparation: Prepare a 10% (w/v) aqueous Citric Acid solution.
-
Quench: Cool reaction to 0°C. Add the Citric Acid solution dropwise.
-
Warning: Exothermic.[1] Watch for solvent boiling.
-
-
Agitation: Stir for 15–30 minutes. The low pH (approx. pH 2-3) dissolves
precipitates. -
Separation: Extract with EtOAc or Ether. Wash the organic layer once with water and once with brine to remove excess acid.
KB-003: The "Inverse Quench" (For Large Scale)
Best For: Large scale (>10g) Grignard reactions to control heat and precipitation.
Protocol:
-
Preparation: Place a large volume of quench solution (1M HCl or 10% Citric Acid) in a separate flask, cooled to 0°C.
-
Transfer: Cannulate or slowly pour the reaction mixture into the quench solution (not vice versa).
-
Result: This ensures the pH remains acidic throughout the quenching process, preventing the transient formation of basic magnesium salts that cause emulsions.
Comparative Data: Quench Efficiency
| Quench Method | Emulsion Risk | Time Required | Acid Sensitivity | Solubilizing Power |
| Water / | High (High risk of gel) | Fast (<10 min) | Safe | Low (Precipitates form) |
| 1M HCl | Low (Dissolves salts) | Fast (<10 min) | Unsafe (Hydrolysis risk) | High |
| Citric Acid | Very Low | Medium (20 min) | Moderate | High (Chelates Mg) |
| Rochelle's Salt | Zero (Best separation) | Slow (1-3 hours) | Safe | Very High (Chelates Al/Mg) |
Troubleshooting & FAQs
Q: I already added water/NH4Cl and now I have a solid white brick in my flask. Is it ruined? A: No. The product is trapped in the matrix.
-
Fix: Add solid Rochelle’s salt (Potassium Sodium Tartrate) and water, or add 10% Citric Acid solution directly to the flask. Stir vigorously for 2 hours. The solid will dissolve into the aqueous layer, releasing your product into the organic layer.
Q: Why is my yield low after Rochelle's salt workup? A: Two possibilities:
-
Insufficient Stirring: If you didn't wait for two clear layers, product is still trapped in the aqueous emulsion.
-
Phase Partitioning: Weinreb amides are polar. If you used a small volume of organic solvent, the amide might be in the aqueous tartrate layer. Perform multiple extractions with DCM or EtOAc (3x).
Q: Can I use Glauber’s Salt (
-
Protocol: Add solid Glauber's salt to the wet reaction mixture (diluted in ether). The salt releases water of crystallization to hydrolyze the intermediate, then re-absorbs the water and metal hydroxides. Filter off the solid.[2] This is faster but less reliable for heavy aluminum loads than Rochelle's salt.
Q: I am doing the
Visualizing the "Weinreb Chelate" Stability
Understanding the intermediate helps explain why the quench is difficult. The metal is "locked" between the two oxygens.
Figure 2: The stable 5-membered chelate resists breakdown, requiring specific protonation or ligand exchange to release the product.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[3][4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[3] Journal für Praktische Chemie, 1997 , 339(1), 517–524.[5]
-
Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12(13), 989–993.
-
BenchChem Technical Support. "Overcoming emulsion formation during workup of Grignard reactions." BenchChem Knowledge Base, 2025 .
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis."
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmaceutical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical tool.[1][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range make it exceptionally powerful for structural elucidation and characterization of fluorinated compounds.[4][5]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, a compound featuring a synthetically versatile Weinreb amide functional group. While direct experimental data for this specific molecule is not prevalent in publicly accessible databases, we can construct a robust and predictive comparison by analyzing structurally analogous compounds. This guide will delve into the electronic effects of substituents on the ¹⁹F chemical shift, providing a framework for predicting and interpreting the spectra of similarly substituted aromatic systems.
Understanding the ¹⁹F Chemical Shift in Aromatic Systems
The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[3][6] Unlike ¹H NMR, where shifts are primarily governed by diamagnetic shielding, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term.[3] This results in a much wider chemical shift range, often spanning over 400 ppm for organofluorine compounds.[7]
For a fluorine atom attached to an aromatic ring, the key determinants of its chemical shift are the electronic properties of the other substituents on the ring. These effects can be broadly categorized as:
-
Inductive Effects: Transmitted through sigma (σ) bonds, these are based on the electronegativity of the atoms. Electron-withdrawing groups pull electron density away from the ring and the fluorine atom, causing a deshielding effect and a downfield shift (less negative ppm value).
-
Resonance (Mesomeric) Effects: Transmitted through pi (π) systems, these involve the delocalization of electrons. Electron-donating groups push electron density into the ring, increasing shielding at the fluorine atom and causing an upfield shift (more negative ppm value).
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To predict the chemical shift of our target compound, 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, we will compare its parent structure, 4-Fluoro-N-methoxy-N-methylbenzamide, with a closely related analog, 3-Bromo-4-fluorobenzoic acid.
| Compound Name | Structure | Substituent at C3 | Functional Group at C1 | ¹⁹F Chemical Shift (δ) ppm |
| 4-Fluoro-N-methoxy-N-methylbenzamide | ![]() | -H | Weinreb Amide | ~ -115 to -118 (Predicted) |
| 3-Bromo-4-fluorobenzoic acid | ![]() | -Br | Carboxylic Acid | -109.8 |
| 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (Target) | ![]() | -Br | Weinreb Amide | ~ -108 to -111 (Predicted) |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm). The shift for 3-Bromo-4-fluorobenzoic acid is experimentally determined, while the others are predicted based on substituent effects.
Dissecting the Substituent Effects
-
The Parent Compound: 4-Fluoro-N-methoxy-N-methylbenzamide The fluorine atom at C4 is primarily influenced by the Weinreb amide group at C1. The amide group is considered moderately electron-withdrawing through induction but can also be a weak resonance donor. The ¹⁹F chemical shift for monosubstituted fluorobenzenes is a well-established starting point, with fluorobenzene itself resonating at approximately -113.5 ppm.[8] The amide group's influence would likely place the chemical shift in a similar region.
-
Introducing the Bromine Substituent: 3-Bromo-4-fluorobenzoic acid The addition of a bromine atom at the C3 position, ortho to the fluorine, has a significant impact. Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can participate in resonance, acting as a weak resonance donor (+R). However, for halogens, the inductive effect typically dominates.
The strong -I effect of the bromine atom at the adjacent carbon withdraws electron density from the C-F bond. This deshields the fluorine nucleus, causing the observed downfield shift to -109.8 ppm compared to a typical fluorobenzene value.
-
Predicting the Shift for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Our target molecule combines the features of the two analogs. It has the 4-fluoro and 3-bromo substitution pattern, so we expect the dominant deshielding effect from the bromine atom. The difference lies in the C1 functional group: a Weinreb amide instead of a carboxylic acid. Both groups have similar, moderate electron-withdrawing characteristics. Therefore, the electronic environment around the fluorine atom in our target compound should be very similar to that in 3-Bromo-4-fluorobenzoic acid.
We can confidently predict that the ¹⁹F NMR chemical shift for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide will be in the range of -108 to -111 ppm . This downfield position relative to fluorobenzene is a direct consequence of the deshielding inductive effect of the adjacent bromine atom.
The logical flow of this analysis is summarized in the diagram below.
Caption: Logical workflow showing how the C3-Bromo substituent leads to a downfield ¹⁹F chemical shift.
Experimental Protocol for ¹⁹F NMR Acquisition
This section provides a standardized protocol for acquiring a high-quality ¹⁹F NMR spectrum for compounds like 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies.[3]
-
Add a small amount of an internal reference standard if precise, transferable chemical shift values are required. While CFCl₃ is the primary standard (0 ppm), it is volatile. Common secondary standards include hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm).[9][10]
-
Cap the tube and gently agitate until the sample is fully dissolved.
2. Spectrometer Setup and Data Acquisition:
-
The experiment should be performed on an NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus (a multinuclear or dedicated fluorine probe).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe to the correct frequency.
-
Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., from -100 ppm to -130 ppm, a width of ~30-40 ppm is usually sufficient).
-
Use a standard 90° pulse for excitation.
-
Set the acquisition time to 1-2 seconds.
-
Set a relaxation delay of 2-5 seconds. For small molecules, a shorter delay is often adequate.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Optionally, ¹H decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value. If no internal standard is used, the solvent's residual peak can be used for ¹H referencing, but this is less accurate for ¹⁹F.
-
Integrate the signal of interest.
This workflow is visualized in the following diagram.
Caption: Standard workflow for ¹⁹F NMR from sample preparation to data analysis.
Conclusion
By leveraging comparative analysis with structurally similar compounds, we can confidently predict the ¹⁹F NMR chemical shift of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide to be in the region of -108 to -111 ppm. This prediction is grounded in the fundamental principles of substituent effects, where the strong inductive withdrawal of the ortho-bromine atom causes a characteristic downfield shift. This guide not only provides a specific spectral prediction but also reinforces the logical framework necessary for interpreting ¹⁹F NMR spectra in complex, substituted aromatic systems—a critical skill for professionals in chemical research and drug development.
References
-
Carneiro, M. et al. (2021). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available from: [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. (2015). Available from: [Link]
-
Tormena, C. F. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available from: [Link]
-
Fedorov, S. V. et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. Available from: [Link]
-
Scribd. 19F NMR Spectroscopy Insights. Available from: [Link]
-
Gee, A. et al. (2006). 19F NMR chemical shifts induced by a helical peptide. PubMed. Available from: [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available from: [Link]
-
UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. Available from: [Link]
-
University of Wisconsin-Madison, Chemistry Dept. 19F NMR Reference Standards. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. azom.com [azom.com]
- 10. colorado.edu [colorado.edu]
Structural Elucidation of Halogenated Weinreb Amides: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
Halogenated Weinreb amides (N-methoxy-N-methylamides) are privileged building blocks in organic synthesis and drug discovery. They act as highly controlled acylating agents, allowing researchers to synthesize complex ketones without the risk of over-addition from organolithium or Grignard reagents[1]. When functionalized with halogens (e.g., Cl, Br, I), these intermediates become even more valuable, serving as handles for downstream transition-metal-catalyzed cross-coupling reactions.
For analytical chemists and drug development professionals, confirming the structural integrity of these intermediates is paramount. Mass spectrometry (MS) is the gold standard for this task. This guide objectively compares the two dominant analytical approaches—Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —providing the mechanistic causality behind their fragmentation patterns and self-validating experimental protocols.
Comparative Performance: ESI-HRMS vs. EI-GC-MS
Selecting the appropriate MS technique depends on the thermal stability of the specific Weinreb amide and the level of structural proof required. ESI-HRMS excels in providing exact mass and controlled fragmentation, whereas EI-GC-MS offers robust library matching and volatility-based separation.
Table 1: Technique Comparison for Halogenated Weinreb Amides
| Parameter | ESI-HRMS (Soft Ionization) | EI-GC-MS (Hard Ionization) |
| Ionization Mechanism | Protonation yielding even-electron | 70 eV electron impact yielding odd-electron |
| Primary Cleavage | Collision-Induced Dissociation (CID) of C-N bond | |
| Characteristic Loss | Neutral | Radical |
| Acylium Ion Formation | High abundance, highly stable | High abundance, often the base peak |
| Halogen Isotope Fidelity | Excellent (Preserved in the acylium fragment) | Excellent (Preserved in the acylium fragment) |
| Best Use Case | Thermally labile compounds, exact mass determination | Volatile, low-molecular-weight intermediates |
Mechanistic Causality of Fragmentation
To interpret the mass spectra of halogenated Weinreb amides, one must understand the fundamental physics governing the gas-phase dissociation of these molecules.
The Even-Electron Pathway (ESI-MS/MS)
In positive-ion ESI, the Weinreb amide undergoes protonation. While the carbonyl oxygen is the most thermodynamically stable site for protonation, gas-phase fragmentation is kinetically driven by protonation at the amide nitrogen[2]. This N-protonation significantly weakens the C-N bond.
When subjected to Collision-Induced Dissociation (CID), the molecule must obey the even-electron rule , which dictates that even-electron precursor ions preferentially expel neutral molecules rather than radicals[3]. Consequently, the protonated Weinreb amide expels neutral N-methoxy-N-methylamine (
The Odd-Electron Pathway (EI-MS)
In contrast, EI-MS bombards the molecule with 70 eV electrons, stripping an electron to form a radical cation (
The Diagnostic Power of Halogen Isotopes
The true self-validating nature of this analysis lies in the halogens. Chlorine and bromine possess distinct natural isotopic distributions:
-
Chlorine (
/ ) : ~3:1 ratio. -
Bromine (
/ ) : ~1:1 ratio.
Because the C-N bond cleavage leaves the halogen attached to the aromatic/aliphatic R-group, the resulting acylium ion must display this exact isotopic signature. If the 3:1 or 1:1 ratio is missing in the fragment, it indicates an unexpected skeletal rearrangement or the loss of the halogen, immediately alerting the scientist to a structural anomaly.
Caption: ESI-MS/MS CID fragmentation pathway of halogenated Weinreb amides yielding acylium ions.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The successful execution of the protocol inherently verifies the structural hypothesis through mass math and isotopic matching.
Protocol A: ESI-HRMS Workflow (Exact Mass & CID)
Objective : Confirm the exact mass of the intact molecule and validate the acylium fragment via neutral loss.
-
Sample Preparation : Dissolve the purified halogenated Weinreb amide in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation.
-
Introduction : Infuse the sample directly into the ESI source at a flow rate of 5–10 µL/min using a syringe pump.
-
Source Optimization : Set the capillary voltage to 3.0–3.5 kV. Crucial Step: Keep the declustering potential (or cone voltage) low (e.g., 20–30 V) during the MS1 scan to prevent premature in-source fragmentation.
-
MS/MS Acquisition : Isolate the
precursor ion using the quadrupole. Apply a Normalized Collision Energy (NCE) ramp from 15 to 35 eV to generate a rich MS/MS spectrum. -
Self-Validation Check :
-
Calculate the exact mass difference between the precursor and the primary fragment. It must equal exactly 61.053 Da.
-
Inspect the fragment ion cluster. If the parent molecule contained Chlorine, the fragment at
must show a secondary peak at with ~33% relative abundance.
-
Protocol B: EI-GC-MS Workflow (Volatility & Library Matching)
Objective : Utilize thermal separation and hard ionization to identify volatile amides.
-
Sample Preparation : Dissolve the compound in GC-grade dichloromethane or hexane (1 mg/mL).
-
Chromatography : Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm). Use a temperature gradient: 100°C hold for 1 min, ramp at 15°C/min to 280°C.
-
Ionization : Operate the MS source in Electron Impact mode at 70 eV.
-
Self-Validation Check : Locate the molecular ion
(Note: This may be weak in EI). Identify the base peak. For Weinreb amides, the base peak is almost exclusively the ion (loss of the amine radical). Verify the halogen isotopic cluster on this base peak.
Caption: Decision matrix and characteristic fragmentation pathways for EI-GC-MS vs. ESI-HRMS.
Quantitative Data: Model Fragmentation Patterns
To illustrate the practical application of these rules, Table 2 presents the expected ESI-HRMS data for two model compounds: 4-chloro-N-methoxy-N-methylbenzamide and 4-bromo-N-methoxy-N-methylbenzamide.
Table 2: Diagnostic ESI-MS/MS Fragments for Model Compounds
| Compound | Precursor | Neutral Loss | Acylium Fragment | Diagnostic Isotope Ratio in Fragment |
| 4-Chloro Weinreb Amide ( | 214.06 ( | 61.05 Da | 139.00 ( | 3:1 (Confirms Cl retention) |
| 4-Bromo Weinreb Amide ( | 258.01 ( | 61.05 Da | 182.94 ( | 1:1 (Confirms Br retention) |
Note: The exact mass values provided are calculated monoisotopic masses. In a high-resolution instrument (e.g., Q-TOF or Orbitrap), mass accuracy should be within < 5 ppm of these theoretical values.
Conclusion
The structural elucidation of halogenated Weinreb amides relies heavily on understanding the specific cleavage of the N-methoxy-N-methyl group. Whether utilizing the odd-electron radical chemistry of EI-GC-MS or the even-electron CID pathways of ESI-HRMS, the dominant formation of the acylium ion remains the defining characteristic. By coupling the precise mass of the 61 Da (or 60 Da) neutral loss with the rigid isotopic ratios of chlorine and bromine, researchers can establish a self-validating analytical workflow that guarantees the structural integrity of these vital synthetic intermediates.
References
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation ELTE[Link]
-
Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams PMC - National Institutes of Health[Link]
- EP1807402A1 - Quinazoline derivatives, process for their preparation (Electron impact induced fragmentation)
-
Addition–Elimination Reactions of Carboxylic Acids and Derivatives (Acylium ion intermediate formation) Royal Society of Chemistry[Link]
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids (Weinreb amides as privileged acylating agents) PMC - National Institutes of Health[Link]
Sources
- 1. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. books.rsc.org [books.rsc.org]
- 5. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
HPLC Method Development and Column Chemistry Comparison for the Purity Analysis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to standard C18 columns for the purity assessment of all pharmaceutical intermediates. While C18 is an excellent general-purpose workhorse, it often falls short when dealing with complex halogenated aromatics.
This guide provides an in-depth, objective comparison of column chemistries for the purity analysis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide . This compound is a highly versatile Weinreb amide intermediate, widely utilized in drug development for its ability to undergo controlled nucleophilic addition to form ketones without the risk of over-addition[1]. By exploring the causality behind stationary phase interactions, we will develop a robust, self-validating HPLC method compliant with the latest2[2].
Scientific Rationale: The Causality of Column Selection
During the synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide[3], closely related structural impurities are frequently generated. The primary challenge is resolving the target molecule from its des-halogenated byproducts and hydrolysis degradation products.
To achieve baseline resolution, we must move beyond simple hydrophobicity and exploit secondary chromatographic interactions. We evaluated three distinct stationary phases:
-
C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because the target molecule and its des-fluoro/des-bromo impurities have highly similar hydrophobic profiles, C18 often fails to provide adequate selectivity.
-
Biphenyl: Offers enhanced retention for aromatic compounds via
interactions[4]. The dual-ring structure provides rigid shape selectivity, which is highly advantageous for separating positional isomers. -
PFP (Pentafluorophenyl): Fluorinated phases interact strongly with halogenated species[5]. The highly electronegative fluorine atoms on the PFP ring create strong dipole-dipole,
, and hydrogen-bonding interactions. For a molecule containing both bromine and fluorine substituents, the PFP phase exploits the distinct electron cloud density of the analyte, offering orthogonal selectivity compared to alkyl phases.
Experimental Method Development Workflow
The development process follows a Quality-by-Design (QbD) lifecycle approach, ensuring the final method is fit for its intended purpose before moving into formal6[6].
Fig 1: HPLC method development and ICH Q2(R2) validation workflow for halogenated Weinreb amides.
Comparative Performance Data
To objectively demonstrate the causality behind our column selection, a synthetic mixture containing the target Weinreb amide and three critical impurities was analyzed across the three stationary phases.
Critical Impurities Tracked:
-
Impurity A: 4-Fluoro-N-methoxy-N-methylbenzamide (Des-bromo impurity)
-
Impurity B: 3-Bromo-N-methoxy-N-methylbenzamide (Des-fluoro impurity)
-
Impurity C: 3-Bromo-4-fluorobenzoic acid (Hydrolysis degradation product)
Table 1: Chromatographic Performance Comparison Across Stationary Phases (Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Gradient Water/MeCN with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; UV at 254 nm)
| Analyte | C18 Retention (min) | C18 Resolution ( | Biphenyl Retention (min) | Biphenyl | PFP Retention (min) | PFP |
| Impurity C (Acid) | 4.2 | - | 4.5 | - | 5.1 | - |
| Impurity A (Des-bromo) | 6.8 | 4.1 | 7.2 | 4.8 | 7.5 | 5.2 |
| Impurity B (Des-fluoro) | 7.1 | 0.8 (Co-elution) | 7.9 | 1.5 | 8.8 | 2.8 |
| Target Weinreb Amide | 7.4 | 0.6 (Co-elution) | 8.5 | 1.4 | 10.2 | 3.1 |
Data Interpretation:
The C18 column completely fails to resolve Impurity B from the target molecule (
Step-by-Step Experimental Protocol
Based on the empirical data, the PFP column is selected as the optimal phase. To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria to verify that the method is performing correctly before any sample data is reported.
Phase A: Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
System Suitability Solution (SST): Accurately weigh and dissolve 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide to a concentration of 1.0 mg/mL in diluent. Spike this solution with Impurity B at a concentration of 0.01 mg/mL (1.0% relative to the target). Causality: This critical pair proves the column's resolving power prior to analysis.
-
Sample Preparation: Accurately weigh the unknown sample and dissolve in diluent to a nominal concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Phase B: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Formic acid ensures LC-MS compatibility while suppressing the ionization of the residual benzoic acid impurity).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C ± 1°C. (Strict temperature control minimizes viscosity fluctuations and stabilizes retention times).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 20%
70% B (Linear gradient for separation) -
12.0 - 15.0 min: 70% B (Column wash)
-
15.0 - 15.1 min: 70%
20% B (Return to initial conditions) -
15.1 - 20.0 min: 20% B (Re-equilibration)
Phase C: System Suitability & Validation Criteria
Before injecting unknown samples, the system must pass the following criteria based on ICH Q2(R2) mandates[2]:
-
Specificity (Blank Check): An injection of the diluent must show no interfering peaks (
0.05% area) at the retention time of the target peak. -
Resolution (
): The resolution between Impurity B and the Target Amide in the SST solution must be 2.0. -
Precision: The relative standard deviation (%RSD) of the target peak area from six replicate injections of the SST solution must be
1.0%. -
Peak Symmetry (Tailing Factor,
): Must be 1.5 for the target peak to ensure accurate integration.
Conclusion
Method development for complex halogenated intermediates like 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide requires a fundamental understanding of stationary phase chemistry. By transitioning away from default C18 columns and leveraging the unique dipole-dipole and
References
- MasterControl.ICH Q2 (R2) Validation of Analytical Procedures.
- International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).
- LCGC International.HPLC Column Selection.
- Chromtech.HPLC Columns - Selecting an HPLC Column.
- Journal of Medicinal Chemistry (ACS Publications).Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator.
- Thieme Connect.Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydration.
Sources
Comparative Guide: Reactivity of Bromo-Fluoro vs. Chloro-Fluoro Weinreb Amides in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The introduction of fluorinated motifs—such as the
This guide objectively compares the reactivity profiles of bromo-fluoro and chloro-fluoro Weinreb amides . By analyzing the causality behind their divergent mechanisms—specifically, carbonyl electrophilicity versus halogen-metal exchange—this guide provides researchers with the data necessary to select the correct building block for either ketone synthesis or
Core Mechanistic Divergence: The Causality of Reactivity
The fundamental difference in reactivity between these two substrates stems from the competition between two electrophilic sites: the carbonyl carbon and the
Chloro-Fluoro Weinreb Amides: Carbonyl Addition
In chloro-fluoro Weinreb amides, the C–Cl bond is relatively strong (bond dissociation energy
Bromo-Fluoro Weinreb Amides: Halogen-Metal Exchange
Conversely, the C–Br bond in bromo-fluoro Weinreb amides is significantly weaker (
Reaction pathway divergence based on the alpha-halogen identity.
Quantitative Comparison & Data Presentation
The table below summarizes the physicochemical properties and experimental outcomes when subjecting these amides to standard organometallic conditions.
| Property / Reactivity Metric | Chloro-Fluoro Weinreb Amide | Bromo-Fluoro Weinreb Amide |
| C–X Bond Dissociation Energy | ||
| Primary Reaction Site | Carbonyl Carbon (C=O) | |
| Reaction with Grignard (RMgX) | Yields | Yields complex mixtures / exchange |
| Reaction with | Unreactive at | Rapid Mg/Br exchange at -78 °C |
| Reformatsky Reactivity (Zn) | Inert under standard conditions | Forms reactive zinc enolate |
| Synthetic Utility | Electrophile (Ketone synthesis) | Nucleophile ( |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The temperature controls and quenching steps are explicitly tailored to prevent the collapse of the Weinreb tetrahedral intermediate prior to workup.
Protocol A: Synthesis of -Chloro- -Fluoro Ketones (Electrophilic Workflow)
Use this protocol when utilizing the Chloro-Fluoro Weinreb amide as a carbonyl electrophile.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-chloro-2-fluoro-N-methoxy-N-methylacetamide (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent unwanted deprotonation of the
-proton (if present) and stabilize the tetrahedral intermediate. -
Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise over 15 minutes.
-
Incubation: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) to confirm the disappearance of the starting amide.
-
Self-Validating Quench: Rapidly add saturated aqueous
(10 mL) directly at -78 °C, then allow the mixture to warm to room temperature. Causality: Quenching at low temperature ensures the tetrahedral intermediate collapses in the presence of a proton source, preventing over-addition of the Grignard reagent to the resulting ketone. -
Isolation: Extract with diethyl ether (3
20 mL), wash with brine, dry over , and concentrate under reduced pressure.
Protocol B: Reformatsky-Type -Functionalization (Nucleophilic Workflow)
Use this protocol when utilizing the Bromo-Fluoro Weinreb amide as an
-
Zinc Activation: In a dried flask under Argon, suspend Zinc dust (2.0 equiv, 20 mmol) in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (1 mol%). Causality: Activation removes the passivating ZnO layer, ensuring rapid insertion into the C–Br bond.
-
Enolate Formation: Add 2-bromo-2-fluoro-N-methoxy-N-methylacetamide (1.0 equiv, 10 mmol) dropwise. Stir for 30 minutes at room temperature to form the zinc enolate.
-
Electrophile Trapping: Cool the mixture to 0 °C and add an electrophile (e.g., benzaldehyde, 1.2 equiv). Stir for 2 hours.
-
Quench and Isolation: Quench with 1M HCl (15 mL) to break the zinc complex. Extract with EtOAc, dry over
, and purify via flash chromatography to isolate the -fluoro- -hydroxy amide.
Standard workflow for Grignard addition to Chloro-Fluoro Weinreb Amides.
Conclusion
The selection between bromo-fluoro and chloro-fluoro Weinreb amides is not a matter of interchangeable halogens, but a strategic choice of reaction pathway. Chloro-fluoro variants are robust electrophiles, maintaining their C-Cl integrity to yield highly functionalized fluorinated ketones [3]. Conversely, bromo-fluoro variants are primed for halogen-metal exchange, serving as excellent precursors for nucleophilic
References
-
Pace, V., Castoldi, L., & Mamuye, A. D. (2019). "Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation." Organic Letters.[Link]
-
Knochel, P., Dohle, W., Gommermann, N., & Vu, V. A. (2003). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320.[Link]
-
Balieu, S., Halder, G. E., Macnaughtan, M. L., & Romo, D. (2022). "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates." Chemical Reviews, 122(14), 12000-12045.[Link]
Elemental analysis standards for brominated fluorobenzamides
Elemental Analysis Standards for Brominated Fluorobenzamides: A Comparative Technical Guide
Executive Summary
The precise elemental characterization of brominated fluorobenzamides presents a unique analytical challenge. The simultaneous presence of Fluorine (F) and Bromine (Br) creates a "hostile" combustion environment that often compromises standard CHNS analysis. Fluorine attacks quartz combustion tubes to form volatile silicon tetrafluoride (
This guide compares the two primary analytical pathways: Automated Combustion Ion Chromatography (CIC) versus Modified CHNS Combustion . It establishes the "Gold Standard" protocols and defines the specific Certified Reference Materials (CRMs) required to validate data integrity for drug development applications.
The Analytical Challenge: Why Standard Methods Fail
In standard organic microanalysis, samples are combusted at high temperatures (
-
The Fluorine Etch: Fluorine reacts with hydrogen to form HF, which subsequently attacks the silica/quartz combustion tube:
This not only destroys the expensive reaction tube but also leads to low Fluorine recovery and high "phantom" Oxygen readings if oxygen is calculated by difference. -
The Halogen Ratio: If the F/H ratio in the molecule is high (
), stable carbon tetrafluoride ( ) may form instead of .[1][2] is chemically inert and often evades detection in standard conductivity cells, leading to low Carbon values. -
Bromine Carryover: Bromine gases (
, ) can condense in cooler parts of the analyzer or poison standard oxidation catalysts ( ), necessitating frequent maintenance and memory-effect checks.
Comparative Analysis of Methodologies
Method A: Automated Combustion Ion Chromatography (CIC) – The Gold Standard
CIC couples a high-temperature combustion furnace directly to an Ion Chromatograph. This is the only method that provides simultaneous, stoichiometric quantification of Carbon, Fluorine, and Bromine with high specificity.
-
Mechanism: Sample is combusted (pyrolyzed) in an argon/oxygen stream with water vapor. Halogens are converted to their hydro-acids (
, ) and absorbed into a liquid scrubber. This solution is injected into an IC column. -
Best For: Full mass balance validation, impurity profiling, and definitive structure confirmation.
Method B: Modified CHNS Combustion – The High-Throughput Alternative
Standard CHNS analyzers can be modified to handle halogenated samples. This method quantifies C, H, and N but sacrifices the direct measurement of F and Br (often treating them as interferences to be scrubbed).
-
Mechanism: Uses specific additives (e.g.,
, ) to aid combustion and "halogen scrubbers" (silver wool/gauze) to remove Br/F gases before they reach the detector. -
Best For: Routine purity checks where F/Br content is assumed based on synthesis stoichiometry.
Table 1: Performance Comparison
| Feature | Combustion Ion Chromatography (CIC) | Modified CHNS Combustion |
| Primary Analytes | F, Cl, Br, I, S | C, H, N, S |
| Halogen Detection | Direct, Quantitative | Indirect (Scrubbed/Calculated) |
| Accuracy (Halogens) | N/A (Interference removal) | |
| Sample Size | 10–50 mg | 1–3 mg |
| Interference | Low (Chromatographic separation) | High (Halogens poison catalysts) |
| Cost Per Run | High ( | Low ($) |
Reference Standards & Calibration
To ensure data integrity (E-E-A-T), you cannot rely on generic standards. You must use chemically similar organic solids.
Primary Calibration Standards
These are used to build the calibration curve of the instrument.
-
For CHN: Acetanilide (Standard Grade).
-
For Fluorine (CIC): 4-Fluorobenzoic Acid (NIST traceable). It is stable, non-hygroscopic, and has a defined F content (13.56%).
-
For Bromine (CIC): 4-Bromobenzoic Acid or S-Benzyl-thiuronium chloride (if Cl/S check is also needed).
Validation (Check) Standards
Run these after calibration to verify the system handles the specific Br/F matrix correctly.
-
The "Combo" Standard: BCR-73 (Certified Reference Material).
-
Chemical Name: 1-[1-(4-bromophenylmethyl)-4-piperidinyl]-5-chloro-2-(trifluoromethyl)-1H-benzimidazole.[3]
-
Why: It contains F, Cl, and Br in a complex organic backbone, perfectly mimicking a pharmaceutical intermediate.
-
-
Alternative: 1-Bromo-4-fluorobenzene . Note: This is a liquid; use sealed tin capsules to prevent volatilization before combustion.
Experimental Protocol: CIC Workflow for Brominated Fluorobenzamides
Objective: Quantify %F and %Br to within
Reagents:
-
Eluent: 3.2 mM
/ 1.0 mM . -
Absorber Solution: 100 ppm
(to ensure if Sulfur is present, and reduce ). -
Combustion Additive: Tungsten Oxide (
) powder.
Step-by-Step Protocol:
-
System Prep: Purge the combustion tube with Argon (100 mL/min) and Oxygen (400 mL/min). Set furnace temperature to 1050°C .
-
Sample Weighing: Weigh 10–15 mg of the brominated fluorobenzamide into a ceramic boat.
-
Critical Step: Add 20 mg of
powder directly over the sample. This acts as a catalyst to prevent the formation of chemically inert and promotes full conversion to .
-
-
Combustion: Introduce sample into the furnace. The pyrohydrolysis reaction occurs:
-
Absorption: Gas stream passes into the absorption unit containing exactly 10 mL of Absorber Solution.
-
Injection: The solution is automatically injected into the Ion Chromatograph (Anion Exchange Column, e.g., Dionex IonPac AS19).
-
Analysis:
-
Fluoride elutes early (~3-4 min).
-
Bromide elutes later (~8-10 min).
-
Integrate peaks against the 4-Fluorobenzoic acid calibration curve.
-
Visualizations
Diagram 1: CIC Analytical Workflow
This diagram illustrates the flow of the sample from solid state to quantized signal, highlighting the critical "Scrubber" phase.
Caption: The Pyrohydrolytic combustion pathway ensures complete conversion of organic halogens into detectable ionic species.
Diagram 2: Method Selection Decision Matrix
Use this logic tree to determine the appropriate analysis method based on your data requirements.
Caption: Decision logic for selecting between CHNS and CIC based on the necessity of halogen quantification.
References
-
National Institute of Standards and Technology (NIST). (2010). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. Journal of Research of the National Bureau of Standards. Link
-
European Commission Joint Research Centre. (2000). BCR-73: Certified Reference Material Certificate of Analysis. Standards and Reference Materials. Link
-
Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42273. Link
-
Commission on Isotopic Abundances and Atomic Weights. (2023). Bromine Isotopic Reference Materials. Link
-
Mitsubishi Chemical Analytech. (2019). Determination of Halogens and Sulfur by Combustion Ion Chromatography. Application Data Sheet. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates with a generic, one-size-fits-all safety protocol. However, handling specialized halogenated building blocks like 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide requires a highly nuanced approach.
This compound is a highly valuable Weinreb amide, utilized extensively in drug development to synthesize complex ketones—such as those used in developing 1[1]—without the risk of organometallic over-addition. The presence of both bromine and fluorine on the aromatic ring, combined with the N-methoxy-N-methyl moiety, dictates specific physicochemical behaviors and hazard profiles that must be respected.
This guide provides a comprehensive, causality-driven operational plan to ensure your laboratory handles this compound with uncompromising safety and scientific rigor.
Chemical Profile & Hazard Causality
Before donning any Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS RN: ) is a dihalogenated aromatic amide.
-
The Halogen Effect: The electron-withdrawing nature of the fluorine and bromine atoms increases the electrophilicity of the molecule while enhancing its lipophilicity. This means it can readily penetrate lipid bilayers if it contacts the skin, causing acute 2[2].
-
The Weinreb Amide Moiety: The defining feature of a Weinreb amide is its ability to form a 3[3] upon nucleophilic attack. While the amide itself is stable under ambient conditions, it is designed to react vigorously with strong, potentially pyrophoric nucleophiles (e.g., Grignard reagents)[4]. Your safety protocols must account for the highly reactive reagents used in tandem with it.
Table 1: Quantitative Safety & Logistics Data
| Parameter | Value / Specification | Causality / Impact on Handling |
| CAS RN | 1220124-55-9 | Unique identifier for inventory and SDS tracking. |
| Molecular Weight | 262.08 g/mol | Relatively heavy; minimizes inhalation risk unless mechanically aerosolized. |
| Hazard Statements | H315, H319, H335 | Dictates mandatory skin, eye, and respiratory protection barriers. |
| Storage | Sealed in dry, 20-22°C | Hygroscopic tendencies; ambient moisture degrades downstream organometallic reactions. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE should never be arbitrary; it must be a self-validating system where every layer of protection is chosen based on the specific failure modes of the chemical handling process.
-
Hand Protection (The Critical Barrier):
-
Selection: Double-gloving is mandatory. Inner glove: Standard Nitrile (4 mil). Outer glove: Heavy-duty Neoprene (8+ mil).
-
Causality: Standard nitrile gloves provide excellent tactile sensitivity but degrade rapidly when exposed to Tetrahydrofuran (THF) or Dichloromethane (DCM)—the standard solvents for Weinreb amide chemistry. By layering, you create a self-validating barrier: the neoprene resists the solvent vehicle, while the nitrile provides a secondary defense against the halogenated solute.
-
-
Eye & Face Protection:
-
Selection: ANSI Z87.1+ rated chemical splash goggles. A full face shield is required during the organometallic addition phase.
-
Causality: The primary risk of severe eye damage occurs not from the static compound, but from the splashing of the reaction mixture during exothermic additions or quenching.
-
-
Body Protection:
-
Selection: Flame-resistant (FR) Nomex lab coat, fully buttoned, with closed-toe non-porous shoes.
-
Causality: Because this compound is converted using highly flammable solvents and organometallics, a standard cotton/polyester lab coat acts as fuel in a flash fire. An FR garment provides a critical thermal barrier.
-
-
Respiratory Protection:
-
Selection: Work exclusively within a certified chemical fume hood (face velocity 80-100 fpm).
-
Causality: H335 (Respiratory Irritation)[5] is triggered by the inhalation of fine crystalline dust during transfer operations or solvent vapors during the reaction.
-
Operational Plan: Weinreb Ketone Synthesis
To build deep trust in your laboratory operations, protocols must be reproducible and safe by design. A self-validating protocol means that the success or failure of one step visually or physically informs the next, ensuring safety is inherently built into the chemistry.
Step 1: Inert Atmosphere Setup
-
Action: Flame-dry the Schlenk flask and purge with Argon.
-
Causality: Organometallic reagents react violently with atmospheric moisture.
-
Self-Validating Checkpoint: A steady, positive pressure bubbling through the oil bubbler confirms the system is sealed and moisture-free.
Step 2: Substrate Dissolution
-
Action: Dissolve 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (0.1 - 0.5 M) in anhydrous THF.
-
Causality: THF acts as a coordinating solvent, stabilizing the organometallic reagent before addition.
Step 3: Organometallic Addition
-
Action: Cool the reaction to 0°C and add the Grignard reagent (e.g., R-MgBr) dropwise via a syringe pump.
-
Causality: The low temperature controls the exothermic reaction and ensures the 4[4] remains stable, preventing the collapse that leads to over-addition.
-
Self-Validating Checkpoint: The absence of boiling/refluxing in the THF indicates the exotherm is successfully controlled.
Step 4: Controlled Quench
-
Action: Add saturated aqueous ammonium chloride (
) slowly at 0°C. -
Causality:
provides a mildly acidic proton source to safely hydrolyze the magnesium salts and collapse the N-methoxy-N-methyl chelate without triggering a violent thermal runaway. -
Self-Validating Checkpoint: The cessation of gas evolution and the formation of two distinct liquid phases (aqueous and organic) validate that the reactive intermediates have been safely neutralized.
Fig 1. Operational workflow for Weinreb ketone synthesis highlighting critical safety checkpoints.
Spill Response & Disposal Plan
A robust safety plan anticipates failure. If a spill occurs, immediate and calculated action is required.
-
Immediate Spill Response (Static Solid/Oil):
-
Isolate the area. Do not sweep dry, as this aerosolizes the halogenated irritant.
-
Cover the spill with damp absorbent pads or a commercial chemical binding agent.
-
Scoop the absorbed material using non-sparking tools into a compatible, sealable hazardous waste container.
-
-
Reaction Mixture Spill (Containing THF/Grignard):
-
Evacuate the immediate area and eliminate all ignition sources.
-
If safe to do so, smother the spill with dry sand or a Class D fire extinguisher powder to safely deactivate any unreacted organometallic reagent. Never use water on an active Grignard spill.
-
-
Disposal Segregation:
-
Unreacted 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide and its organic derivatives must be disposed of strictly as Halogenated Organic Waste .
-
Aqueous layers from the reaction quench must be separated and disposed of in aqueous heavy metal/organic waste streams, clearly labeled with the specific halogens (Br, F) to comply with environmental regulations.
-
References
- Source: csic.
- Source: acs.
- Source: bldpharm.
- Source: benchchem.
- Source: mdpi.
- Source: wikipedia.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




